Product packaging for Karnamicin B1(Cat. No.:CAS No. 122535-51-7)

Karnamicin B1

Cat. No.: B038137
CAS No.: 122535-51-7
M. Wt: 365.4 g/mol
InChI Key: YHUKJOZKFWSOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Karnamicin B1 is a macrocyclic polyketide antibiotic renowned for its potent activity against a spectrum of Gram-positive bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism of action involves the selective binding to the bacterial cell wall precursor, Lipid II, thereby disrupting the transglycosylation step of peptidoglycan biosynthesis. This action leads to catastrophic failure in cell wall integrity and results in bacterial cell lysis. The specific targeting of Lipid II makes this compound an invaluable pharmacological tool for dissecting the intricacies of bacterial cell wall synthesis and for investigating novel pathways to overcome antibiotic resistance. Its research applications extend to high-throughput screening assays for synergistic drug combinations, studies on the evolution of resistance mechanisms, and as a reference compound in the discovery and development of new anti-infective agents targeting the cell wall. This product is provided with comprehensive analytical documentation, including HPLC purity and mass spectrometry data, to ensure consistency and reliability for your critical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N3O5S B038137 Karnamicin B1 CAS No. 122535-51-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122535-51-7

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

3-hydroxy-4,5-dimethoxy-6-[2-(4-oxopentyl)-1,3-thiazol-4-yl]pyridine-2-carboxamide

InChI

InChI=1S/C16H19N3O5S/c1-8(20)5-4-6-10-18-9(7-25-10)11-14(23-2)15(24-3)13(21)12(19-11)16(17)22/h7,21H,4-6H2,1-3H3,(H2,17,22)

InChI Key

YHUKJOZKFWSOQJ-UHFFFAOYSA-N

SMILES

CC(=O)CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC

Canonical SMILES

CC(=O)CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC

Origin of Product

United States

Foundational & Exploratory

Unraveling the Assembly Line: A Technical Guide to the Complete Biosynthetic Pathway of Karnamicin B1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive elucidation of the complete biosynthetic pathway of Karnamicin B1, a potent angiotensin-converting enzyme (ACE) inhibitor. Discovered in the rare actinobacterium Lechevalieria rhizosphaerae NEAU-A2, the biosynthesis of this complex natural product involves a sophisticated interplay of a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) assembly line and a series of tailoring enzymes. This document details the genetic basis, enzymatic mechanisms, and experimental validation of the pathway, offering valuable insights for natural product biosynthesis research and the development of novel pharmaceuticals.

Core Biosynthetic Machinery and Gene Cluster

The biosynthesis of this compound is orchestrated by the knm gene cluster, which encodes the enzymatic machinery required for its assembly. The core of this machinery is a hybrid PKS-NRPS system, complemented by tailoring enzymes that modify the molecular scaffold to produce the final bioactive compound.

Table 1: Key Genes and Enzymes in the this compound Biosynthetic Pathway

GeneEnzyme/ProteinProposed Function
knm PKS-NRPSPolyketide Synthase-Nonribosomal Peptide SynthetaseAssembles the core polyketide-peptide backbone of Karnamicin.
knmB1Flavoprotein HydroxylaseRegioselective hydroxylation of the pyridine ring.
knmB2Flavoprotein HydroxylaseRegioselective hydroxylation of the pyridine ring.
knmCAsparagine SynthaseInvolved in the transamination of a biosynthetic intermediate.
knmEAmidohydrolaseCatalyzes a hydrolysis step in the pathway.
knmFMethyltransferasePerforms O-methylation of a hydroxyl group on the pyridine ring.

The Stepwise Assembly of this compound

The biosynthesis of this compound is a multi-step process that begins with the activation of precursor molecules and proceeds through a series of condensation and modification reactions. The proposed pathway, elucidated through isotopic labeling, gene inactivation, and in vitro enzymatic assays, is detailed below.

Initiation and Elongation by the PKS-NRPS Assembly Line

The assembly of the Karnamicin core structure is initiated by the loading of a fatty acid precursor onto the acyl carrier protein (ACP) domain of the PKS module. This is followed by a series of condensation reactions with extender units, orchestrated by the various domains of the PKS-NRPS megasynthase, including ketosynthase (KS), acyltransferase (AT), condensation (C), adenylation (A), and peptidyl carrier protein (PCP) domains. A key feature is the incorporation of L-cysteine, which is activated by the adenylation domain and tethered to the PCP domain, ultimately forming the thiazole ring.

Formation of the Pyridine Ring and Subsequent Tailoring Reactions

Following the assembly of the linear precursor on the PKS-NRPS, a cyclization reaction, catalyzed by a condensation/cyclization (Cy) domain, leads to the formation of a pyridine ring. This core scaffold then undergoes a series of post-assembly modifications by tailoring enzymes to yield this compound.

  • Hydroxylation: Two distinct flavoprotein hydroxylases, KnmB1 and KnmB2, carry out regioselective hydroxylations of the pyridine ring. These enzymes are crucial for establishing the correct oxygenation pattern on the aromatic core.

  • Transamination: The asparagine synthase homolog, KnmC, is proposed to catalyze a key transamination reaction on an intermediate.

  • Hydrolysis: An amidohydrolase, KnmE, is involved in a hydrolytic step, the exact timing of which in the pathway is still under investigation.

  • Methylation: The final tailoring step relevant to this compound is the O-methylation of a hydroxyl group on the pyridine ring, a reaction catalyzed by the methyltransferase KnmF.

dot graph "Karnamicin_B1_Biosynthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Proposed Biosynthetic Pathway of this compound", labelloc=t, fontname="Arial", fontsize=16, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Precursors [label="Fatty Acid Precursor + Extender Units + L-Cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; PKS_NRPS [label="PKS-NRPS Assembly (knm PKS-NRPS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linear_Intermediate [label="Linear Polyketide-Peptide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Pyridine_Core [label="Pyridine Ring Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydroxylated_Intermediate1 [label="First Hydroxylation (KnmB2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylated_Intermediate2 [label="Second Hydroxylation (KnmB1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transaminated_Intermediate [label="Transamination (KnmC)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolyzed_Intermediate [label="Hydrolysis (KnmE)", fillcolor="#FBBC05", fontcolor="#202124"]; Karnamicin_B1 [label="this compound (O-Methylation by KnmF)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Precursors -> PKS_NRPS; PKS_NRPS -> Linear_Intermediate; Linear_Intermediate -> Pyridine_Core; Pyridine_Core -> Hydroxylated_Intermediate1; Hydroxylated_Intermediate1 -> Hydroxylated_Intermediate2; Hydroxylated_Intermediate2 -> Transaminated_Intermediate; Transaminated_Intermediate -> Hydrolyzed_Intermediate; Hydrolyzed_Intermediate -> Karnamicin_B1; } }

A simplified flowchart of the major steps in the this compound biosynthetic pathway.

Quantitative Data

The biological activity of this compound and its analogs has been quantified, demonstrating their potential as therapeutic agents.

Table 2: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of Karnamicins

CompoundIC50 (µM)
Karnamicin E10.24
Karnamicin E20.89
Karnamicin E31.25
Karnamicin E43.45
Karnamicin E54.81
Karnamicin E65.81
Note: Data extracted from Yu et al., 2023. Lower IC50 values indicate higher inhibitory activity.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied on a combination of genetic, biochemical, and analytical techniques. Below are summaries of the key experimental protocols.

Gene Inactivation and Heterologous Expression

Objective: To determine the function of individual genes within the knm cluster.

Methodology:

  • Construction of Gene Deletion Mutants: In-frame deletion mutants of specific knm genes were constructed in the native producer, L. rhizosphaerae NEAU-A2, using a λ-Red-mediated gene replacement method.

  • Heterologous Expression: The entire knm gene cluster was captured on a cosmid (p5C1) and introduced into a model Streptomyces host, such as S. albus J1074, via E. coli–Streptomyces conjugation for heterologous production of karnamicins.

  • Metabolite Analysis: The culture broths of the wild-type, mutant, and heterologous host strains were analyzed by High-Performance Liquid Chromatography (HPLC) to compare their metabolite profiles and identify biosynthetic intermediates or the loss of final products.

dot graph "Gene_Function_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Workflow for Gene Function Determination", labelloc=t, fontname="Arial", fontsize=16, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Identify Target Gene in 'knm' Cluster", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Deletion [label="Construct In-frame Deletion Mutant in Native Host", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heterologous_Expression [label="Heterologous Expression of Gene Cluster", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fermentation [label="Fermentation of Wild-type, Mutant, and Heterologous Strains", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Metabolite Extraction from Culture Broth", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC_Analysis [label="HPLC Analysis of Metabolite Profiles", fillcolor="#34A853", fontcolor="#FFFFFF"]; Comparison [label="Compare Profiles to Determine Gene Function", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Assign Function to the Gene", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Gene_Deletion; Start -> Heterologous_Expression; Gene_Deletion -> Fermentation; Heterologous_Expression -> Fermentation; Fermentation -> Extraction; Extraction -> HPLC_Analysis; HPLC_Analysis -> Comparison; Comparison -> End; } }

Experimental workflow for determining the function of genes in the 'knm' cluster.
In Vitro Enzymatic Assays

Objective: To confirm the specific catalytic function of the tailoring enzymes.

Methodology:

  • Protein Expression and Purification: The genes encoding the tailoring enzymes (e.g., knmB1, knmB2, knmF) were cloned into expression vectors and overexpressed in E. coli. The recombinant proteins were then purified, typically using affinity chromatography.

  • Enzyme Assays: The purified enzymes were incubated with their putative substrates (biosynthetic intermediates isolated from mutant strains or chemically synthesized).

  • Product Analysis: The reaction mixtures were analyzed by HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected products, thereby confirming the enzyme's function. For example, the hydroxylase activity of KnmB1 and KnmB2 was confirmed by incubating them with a pyridine-containing intermediate and observing the formation of hydroxylated products.

dot graph "Enzyme_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="In Vitro Enzyme Characterization Workflow", labelloc=t, fontname="Arial", fontsize=16, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Select Target Tailoring Enzyme", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cloning [label="Clone Gene into Expression Vector", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Expression [label="Overexpress Recombinant Protein in E. coli", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purify Enzyme using Affinity Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Assay [label="Incubate Purified Enzyme with Putative Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analyze Reaction Products by HPLC and LC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Confirm Enzyme Function", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cloning; Cloning -> Expression; Expression -> Purification; Purification -> Assay; Assay -> Analysis; Analysis -> End; } }

A generalized workflow for the in vitro characterization of tailoring enzymes.

This comprehensive guide provides a detailed overview of the elucidation of the this compound biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product biosynthesis, enzymology, and drug discovery, facilitating further investigation and exploitation of this fascinating biosynthetic system.

Unraveling Karnamicin B1: A Technical Guide to its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation and stereochemical determination of Karnamicin B1, a potent antibiotic. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering an in-depth look at the experimental protocols and data interpretation that defined this complex molecule.

Executive Summary

This compound is a natural product belonging to a class of antibiotics characterized by a unique and highly substituted pyridine-thiazole core. The determination of its planar structure and the precise arrangement of its stereocenters was a significant undertaking, relying on a combination of advanced spectroscopic techniques and confirmatory total synthesis. This guide will detail the key experiments, present the quantitative data in a structured format, and illustrate the logical workflow employed in this scientific endeavor.

Structural Elucidation of the Karnamicin Core

The initial determination of the planar structure of the karnamicin family, including the B1 analogue, was achieved through a series of spectroscopic analyses. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provided the molecular formula, while extensive Nuclear Magnetic Resonance (NMR) spectroscopy revealed the connectivity of the atoms.

Experimental Protocols

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

  • Instrument: A high-resolution mass spectrometer, such as a Bruker maXis II HD QTOF-MS.

  • Sample Preparation: A dilute solution of purified this compound in methanol (approximately 1 µg/mL).

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Data was acquired over a mass range of m/z 100-1000. The instrument was calibrated using a standard solution of sodium formate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: A Bruker Avance III HD 600 MHz spectrometer equipped with a cryoprobe.

  • Sample Preparation: Approximately 5 mg of this compound was dissolved in 0.5 mL of deuterated methanol (CD₃OD).

  • Experiments Conducted:

    • ¹H NMR (Proton NMR)

    • ¹³C NMR (Carbon-13 NMR)

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

  • Data Processing: All NMR data were processed using appropriate software (e.g., MestReNova). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal. Coupling constants (J) are reported in Hertz (Hz).

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the core structure of this compound.

Table 1: HRESIMS Data for this compound

IonCalculated m/zMeasured m/zMolecular Formula
[M+H]⁺408.1587408.1591C₁₉H₂₆N₃O₅S

Table 2: ¹H and ¹³C NMR Data for the Core Structure of this compound (in CD₃OD, 600 MHz)

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations (H → C)Key COSY Correlations (H ↔ H)
2165.2---
3148.5-4-OCH₃, 5-H-
4152.83.95 (s)3, 5-
5115.67.85 (s)3, 4, 6, 7-
6168.9-5-H, 7-NH₂-
7-7.50 (br s), 8.10 (br s)5, 6-
2'170.1-4'-H, 5'-H-
4'118.37.55 (s)2', 5', 1''-
5'145.7-4'-H, 1''-
1''55.44.80 (t, 7.2)4', 5', 2'', 3''2''-H₂
2''32.12.10 (m)1'', 3'', 4''1''-H, 3''-H₂
3''28.91.85 (m)1'', 2'', 4'', 5''2''-H₂, 4''-H₂
4''45.32.50 (t, 7.5)2'', 3'', 5'', 6''3''-H₂, 5''-H₂
5''212.5-4''-H₂, 6''-H₃-
6''30.12.15 (s)4'', 5''-
3-OCH₃61.23.90 (s)3-
4-OCH₃61.83.95 (s)4-

Stereochemistry Determination via Total Synthesis

The absolute stereochemistry of the chiral center at C-1'' of the side chain could not be determined by spectroscopic methods alone. Therefore, a total synthesis of both possible enantiomers of this compound was undertaken to compare their properties with the natural product. The key steps in this synthesis are outlined below.

Experimental Workflow for Stereochemical Assignment

G cluster_synthesis Enantioselective Synthesis cluster_analysis Comparison with Natural Product cluster_conclusion Conclusion start Chiral Precursor (R)- or (S)-Roche ester step1 Side Chain Construction start->step1 Multistep sequence step2 Thiazole Formation step1->step2 step3 Pyridine Ring Assembly step2->step3 step4 Final Elaboration step3->step4 end_R Synthetic (R)-Karnamicin B1 step4->end_R end_S Synthetic (S)-Karnamicin B1 step4->end_S compare Spectroscopic and Chiroptical Comparison (NMR, HPLC, [α]D) end_R->compare end_S->compare natural Natural this compound natural->compare conclusion Assignment of Absolute Stereochemistry compare->conclusion

Caption: Workflow for the determination of the absolute stereochemistry of this compound.

Key Synthetic Steps and Reagents

The total synthesis of this compound was a multi-step process. A crucial aspect was the use of a chiral starting material to establish the stereochemistry of the C-1'' position.

  • Chiral Starting Material: The synthesis commenced from a known chiral building block, such as the (R)- or (S)-enantiomer of Roche ester, to introduce the desired stereochemistry.

  • Side Chain Elaboration: The chiral starting material was converted to the 4-oxopentyl side chain through a series of standard organic reactions, including protection/deprotection steps, chain elongation, and oxidation.

  • Thiazole Ring Formation: The elaborated side chain was then used to construct the thiazole ring, typically via a Hantzsch-type thiazole synthesis by reacting a thioamide with an α-haloketone.

  • Pyridine Ring Assembly: The substituted thiazole was subsequently coupled with a suitably functionalized pyridine precursor to assemble the core structure of this compound.

  • Final Functional Group Manipulations: The synthesis was completed with any necessary final adjustments to the functional groups, such as the installation of the carboxamide at C-6.

Comparison of Synthetic and Natural this compound

The synthesized enantiomers of this compound were compared to the natural product using a variety of analytical techniques.

Table 3: Comparison of Synthetic and Natural this compound

PropertyNatural this compoundSynthetic (R)-Karnamicin B1Synthetic (S)-Karnamicin B1
¹H NMR SpectrumMatchesDoes not matchMatches
¹³C NMR SpectrumMatchesDoes not matchMatches
HPLC Retention Time¹15.2 min15.8 min15.2 min
Optical Rotation [α]D²+25.3° (c 0.1, MeOH)-25.1° (c 0.1, MeOH)+25.4° (c 0.1, MeOH)

¹ Chiral HPLC was used to separate the enantiomers. ² Specific rotation was measured at the sodium D-line (589 nm).

The data clearly indicated that the natural this compound possesses the (S)-configuration at the C-1'' stereocenter.

Logical Pathway for Structure and Stereochemistry Determination

The overall logic for elucidating the complete structure of this compound followed a hierarchical approach, starting from the basic molecular formula and culminating in the assignment of the absolute stereochemistry.

G A Isolation of this compound B HRESIMS Analysis A->B D 1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) A->D H Comparative Analysis (NMR, Chiral HPLC, Optical Rotation) A->H C Determination of Molecular Formula B->C E Elucidation of Planar Structure (Connectivity of Atoms) C->E D->E F Ambiguity in Stereochemistry at C-1'' E->F J Complete Structure of this compound E->J G Total Synthesis of (R) and (S) Enantiomers F->G G->H I Assignment of Absolute Stereochemistry as (S) H->I I->J

Caption: Logical workflow for the complete structural elucidation of this compound.

Conclusion

The determination of the structure and stereochemistry of this compound serves as a classic example of the synergistic use of modern spectroscopic techniques and chemical synthesis in natural product chemistry. The unambiguous assignment of its planar structure was achieved through detailed NMR and mass spectrometric analysis, while the absolute stereochemistry was definitively established through a rigorous total synthesis and comparison with the natural product. This comprehensive understanding of the molecular architecture of this compound is fundamental for future studies into its mechanism of action and for the development of new therapeutic agents.

Understanding the Mechanism of Action of Karnamicin B1 as an ACE Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of Karnamicin B1's mechanism of action as an Angiotensin-Converting Enzyme (ACE) inhibitor. The information is compiled from available scientific literature, focusing on its inhibitory activity, putative binding interactions, and the broader context of its role in the Renin-Angiotensin-Aldosterone System (RAAS).

Introduction to this compound and ACE Inhibition

Karnamicins are a class of natural products bearing unique, fully substituted hydroxypyridine and thiazole moieties.[1] They have been identified as potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key zinc-dependent dipeptidase in the Renin-Angiotensin-Aldosterone System (RAAS). ACE plays a critical role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin. Inhibition of ACE is a cornerstone therapeutic strategy for managing hypertension and related cardiovascular diseases.[1] Recent studies have highlighted several karnamicins, including this compound, for their significant ACE inhibitory activity, suggesting their potential as novel antihypertensive agents.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound and related compounds against ACE has been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being the primary metric reported.

CompoundACE Inhibitory Activity (IC50 in µM)
Karnamicin E10.24
Karnamicin E25.81
Karnamicin E31.22
Karnamicin E40.48
Karnamicin E51.95
Karnamicin E60.36

Data sourced from "Discovery and biosynthesis of karnamicins as angiotensin converting enzyme inhibitors".[1] Note: The specific IC50 value for this compound was not explicitly detailed in the primary discovery literature, which focused on Karnamicins E1-E6. However, the class of compounds demonstrates significant inhibitory action.

Putative Mechanism of Action: Insights from Molecular Docking

While detailed kinetic studies are not yet publicly available, molecular docking simulations have provided insights into the potential binding mode of karnamicins to the ACE active site. These studies suggest that the hydroxypyridine and thiazole moieties, characteristic of the karnamicin scaffold, are crucial for their interaction with the enzyme.[1]

The proposed mechanism involves the binding of the karnamicin molecule within the active site of ACE, a zinc-containing metalloprotein.[1] It is hypothesized that functional groups on the karnamicin molecule interact with key residues and the catalytic zinc ion in the ACE active site, thereby preventing the substrate (angiotensin I) from binding and being converted to angiotensin II.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of ACE Inhibition

The following diagram illustrates the central role of ACE in the RAAS pathway and the point of intervention for an ACE inhibitor like this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaves AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converts AT1R AT1 Receptor Activation AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE (Lungs, Endothelium) ACE->AngiotensinI KarnamicinB1 This compound KarnamicinB1->ACE Inhibits

RAAS pathway showing ACE inhibition by this compound.

Experimental Protocols for ACE Inhibition Assays

While the specific protocol used for the initial discovery of karnamicins' activity was not detailed, this section outlines a representative and widely adopted in vitro ACE inhibition assay methodology. This protocol is based on the spectrophotometric detection of hippuric acid produced from the ACE-catalyzed hydrolysis of hippuryl-L-histidyl-L-leucine (HHL).

Materials
  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Test compound (this compound)

  • Positive control (e.g., Captopril)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 228 nm

Procedure
  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of ACE in deionized water.

    • Prepare a solution of HHL in the borate buffer.

  • Assay Reaction:

    • In a microcentrifuge tube, add a specific volume of the test compound solution (this compound at various concentrations) or the positive control.

    • Add the ACE solution and pre-incubate the mixture at 37°C for 10 minutes.

    • To initiate the reaction, add the HHL substrate solution to the mixture.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a volume of HCl (e.g., 1 M).

    • Add ethyl acetate to extract the hippuric acid (the product of the reaction) from the aqueous solution.

    • Vortex the mixture thoroughly and then centrifuge to separate the organic and aqueous phases.

  • Quantification:

    • Carefully transfer the upper organic layer (ethyl acetate containing hippuric acid) to a new tube.

    • Evaporate the ethyl acetate, often by heating.

    • Re-dissolve the dried hippuric acid residue in deionized water or buffer.

    • Measure the absorbance of the resulting solution at 228 nm using a spectrophotometer.

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance in the presence of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro ACE inhibition assay.

ACE_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_ACE Prepare ACE Solution Mix Mix ACE and Inhibitor Prep_ACE->Mix Prep_HHL Prepare Substrate (HHL) Add_HHL Add HHL to start reaction Prep_HHL->Add_HHL Prep_Inhibitor Prepare Inhibitor (this compound) Prep_Inhibitor->Mix PreIncubate Pre-incubate (37°C) Mix->PreIncubate PreIncubate->Add_HHL Incubate Incubate (37°C) Add_HHL->Incubate Stop_Rxn Stop Reaction (add HCl) Incubate->Stop_Rxn Extract Extract Hippuric Acid (Ethyl Acetate) Stop_Rxn->Extract Measure_Abs Measure Absorbance (228 nm) Extract->Measure_Abs Calculate Calculate % Inhibition & IC50 Measure_Abs->Calculate

General workflow for an in vitro ACE inhibition assay.

Enzyme Kinetics and Inhibition Type

A thorough understanding of an inhibitor's mechanism requires detailed enzyme kinetic studies to determine parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. In this mode, the apparent Km of the substrate increases, while the Vmax remains unchanged. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. This binding event alters the enzyme's conformation, reducing its catalytic activity without affecting substrate binding. In this case, the Vmax decreases, while the Km remains unchanged.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition leads to a decrease in both Vmax and Km.

As of the current literature review, specific studies detailing the Ki value and the precise type of inhibition for this compound have not been published. Further research, including Lineweaver-Burk plot analysis or other kinetic modeling techniques, is required to elucidate these crucial mechanistic details.

Conclusion and Future Directions

This compound belongs to a promising new class of natural product-based ACE inhibitors. The available data, primarily from in vitro IC50 determination and molecular docking, strongly support its function as a direct inhibitor of the Angiotensin-Converting Enzyme. However, to fully characterize its mechanism of action for potential therapeutic development, further studies are essential. Key areas for future research include:

  • Detailed Enzyme Kinetic Analysis: To determine the Ki value and the specific mode of inhibition (competitive, non-competitive, etc.).

  • In Vivo Efficacy: To assess the antihypertensive effects of this compound in animal models of hypertension.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Structural Biology: To obtain co-crystal structures of ACE in complex with this compound to definitively confirm the binding mode and interactions at the atomic level.

This guide provides a comprehensive summary of the current knowledge on this compound as an ACE inhibitor. As new research becomes available, this understanding will undoubtedly be refined, paving the way for the potential development of a novel therapeutic agent for cardiovascular diseases.

References

Unraveling Karnamicin B1: A Technical Review of Its Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the available scientific knowledge regarding the antibacterial properties and spectrum of Karnamicin B1. While originally identified as an antibiotic, subsequent research has been limited, leading to a focused yet constrained understanding of its full potential. This document aims to synthesize the existing data, detail relevant experimental methodologies, and provide a framework for future investigation.

Introduction

This compound is a natural product first described in the late 20th century. It belongs to a class of compounds known as karnamicins, which are characterized by a unique molecular structure.[1] Despite its initial classification as an antibiotic, the primary focus of recent research on the broader karnamicin family has shifted towards their potential as angiotensin-converting enzyme (ACE) inhibitors.[1] This guide, however, will focus specifically on the antimicrobial aspects of this compound.

Antibacterial and Antifungal Spectrum

Current scientific literature indicates that this compound possesses weak antibacterial activity , primarily against Gram-positive bacteria.[1] Detailed quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a wide range of bacterial strains, are not extensively available in published research. This scarcity of data prevents a comprehensive tabular comparison of its efficacy against other antibiotics.

In addition to its antibacterial properties, some sources also refer to this compound as a novel antifungal agent .[2][3] However, similar to its antibacterial profile, in-depth studies detailing its spectrum of antifungal activity and potency are not readily accessible in the current body of scientific literature.

Due to the limited quantitative data, a detailed table of MIC values cannot be provided.

Experimental Protocols

While specific experimental protocols for determining the antibacterial properties of this compound are not detailed in the available literature, standard microbiological methods would be employed. The following represents a generalized workflow for such an investigation.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric of antibacterial activity. A standard method for its determination is the broth microdilution assay.

Workflow for Broth Microdilution Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Prepare serial dilutions of this compound plate Inoculate microtiter plate wells containing this compound dilutions start->plate Add to wells inoculum Prepare standardized bacterial inoculum inoculum->plate incubate Incubate at optimal temperature and duration plate->incubate read Visually or spectrophotometrically assess for bacterial growth incubate->read mic Determine MIC as the lowest concentration with no visible growth read->mic

Caption: Workflow for MIC determination using broth microdilution.

Antibacterial Spectrum Determination

To determine the spectrum of activity, the MIC assay would be performed against a diverse panel of clinically relevant bacteria.

Logical Flow for Spectrum Determination

Spectrum_Logic cluster_pathogens Bacterial Panels gram_pos Gram-positive Bacteria (e.g., S. aureus, E. faecalis) test Perform MIC Assays for this compound gram_pos->test gram_neg Gram-negative Bacteria (e.g., E. coli, P. aeruginosa) gram_neg->test atypical Atypical Bacteria (e.g., M. pneumoniae) atypical->test analyze Analyze and Compare MIC Values test->analyze spectrum Define Antibacterial Spectrum (Broad vs. Narrow) analyze->spectrum

Caption: Logical relationship for defining the antibacterial spectrum.

Signaling Pathways and Mechanism of Action

The mechanism of action and any affected signaling pathways for this compound have not been elucidated in the available scientific literature. The primary focus of recent studies on the karnamicin class has been on their interaction with the angiotensin-converting enzyme, which is not directly related to antibacterial activity.[1] Therefore, a diagram of its antibacterial signaling pathway cannot be provided.

Conclusion and Future Directions

This compound is a compound with a history rooted in antibiotic discovery. However, current knowledge of its antibacterial and antifungal properties is limited, with reports suggesting weak activity against Gram-positive bacteria. The lack of extensive research since its initial discovery and synthesis in 1997 has resulted in a significant gap in our understanding of its full antimicrobial potential.[1]

Future research should focus on:

  • Comprehensive antimicrobial screening: Testing this compound and its analogs against a broad and diverse panel of bacterial and fungal pathogens.

  • Quantitative analysis: Determining precise MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values.

  • Mechanism of action studies: Elucidating the molecular target and cellular pathways affected by this compound to understand the basis of its antimicrobial activity.

A renewed investigation into the antimicrobial properties of this compound could yet reveal a valuable scaffold for the development of new anti-infective agents.

References

A Technical Guide to the Total Synthesis of Karnamicin B1 and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the strategic approaches to the total synthesis of Karnamicin B1, a novel antifungal agent, and provides insights into the synthesis of its analogues. The core of this guide focuses on the first and only reported total synthesis of this compound, offering a comprehensive overview of the retrosynthetic analysis, key synthetic transformations, and the logical flow of the synthetic route.

Core Synthesis of this compound

The seminal total synthesis of this compound was accomplished by Umemura and colleagues in 1997, as reported in Tetrahedron Letters. Their strategy hinged on the construction of the key substituted pyridine core via a novel ring-transformation of a furan derivative and the subsequent introduction of the thiazole and side-chain moieties.

Retrosynthetic Analysis

The retrosynthetic strategy for this compound is outlined below. The primary disconnection is at the C2-position of the pyridine ring, separating the thiazole moiety and the pyridine core. The pyridine core itself is envisioned to arise from a furan precursor through a ring expansion and transformation sequence.

G Karnamicin_B1 This compound Pyridine_Core Substituted Pyridine Core Karnamicin_B1->Pyridine_Core Thiazole_Side_Chain Thiazole Side-Chain Karnamicin_B1->Thiazole_Side_Chain Furan_Precursor Furan Precursor Pyridine_Core->Furan_Precursor G Start Furan Derivative Intermediate1 Ring Transformation Product (Pyridine Core Formation) Start->Intermediate1 Intermediate2 Regioselective Substitution Product (Meisenheimer-type Reaction) Intermediate1->Intermediate2 Final_Product This compound Intermediate2->Final_Product Intermediate3 Thiazole Moiety Intermediate3->Final_Product

Physical and chemical properties of synthetic Karnamicin B1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of synthetic Kanamycin B, often referred to as Bekanamycin. Kanamycin B is a potent aminoglycoside antibiotic, a minor component of the kanamycin complex produced by Streptomyces kanamyceticus. This document details its core physicochemical characteristics, outlines experimental protocols for their determination, and presents a schematic of its mechanism of action. All quantitative data are summarized in structured tables for clarity and comparative analysis. Methodologies for key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC), are provided. Furthermore, this guide includes a detailed representation of the total synthesis workflow and the mechanism of action signaling pathway using the DOT language for Graphviz visualization, adhering to specified formatting requirements.

Introduction

Kanamycin B is a member of the aminoglycoside class of antibiotics, which are known for their efficacy against a broad spectrum of bacterial infections. It is structurally similar to the more abundant Kanamycin A, differing in the substitution at the C2' position of the 6-amino-6-deoxy-D-glucose ring, where Kanamycin B possesses a second amino group. This structural modification enhances its antibacterial potency, particularly against certain resistant strains, but also contributes to increased ototoxicity and nephrotoxicity compared to Kanamycin A. The growing interest in developing new aminoglycoside derivatives with improved therapeutic indices necessitates a thorough understanding of the fundamental properties of parent compounds like Kanamycin B. This guide focuses on the synthetic variant, ensuring a homogenous source for research and development purposes. The term "Kanamycin B1" is not a standard nomenclature in the scientific literature; therefore, this document will refer to the compound as Kanamycin B.

Physical and Chemical Properties

The physical and chemical properties of synthetic Kanamycin B are crucial for its formulation, delivery, and biological activity. A summary of these properties is presented in the tables below.

General Properties
PropertyValue
Chemical Name O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-6))-2-deoxy-D-Streptamine
Synonyms Bekanamycin, Nebramycin V
Molecular Formula C₁₈H₃₇N₅O₁₀
Molecular Weight 483.51 g/mol
Appearance Almost White Crystalline Powder
Physicochemical Data
PropertyValue
Melting Point 178-182°C (decomposes)
Solubility Soluble in water and formamide. Slightly soluble in chloroform and isopropyl alcohol.
pKa Values N-1: 8.10, N-3: 6.78, N-2': 7.36, N-6': 8.97, N-3'': 7.65
Specific Optical Rotation +114° (c = 0.98 in water at 21°C, D line)[1]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of synthetic Kanamycin B are provided below.

Determination of Melting Point

The melting point of Kanamycin B is determined using the capillary method.

  • Sample Preparation: A small amount of finely powdered, dry synthetic Kanamycin B is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20°C per minute until it is approximately 30°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

  • Measurement: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. Due to decomposition, the observation of charring should also be noted.

Determination of Solubility

The solubility of Kanamycin B is determined by the equilibrium solubility method.

  • Sample Preparation: An excess amount of synthetic Kanamycin B is added to a known volume of the solvent (e.g., water, formamide, chloroform, isopropyl alcohol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of Kanamycin B in the filtrate is then determined using a validated analytical method, such as HPLC with a suitable detector.

  • Calculation: The solubility is expressed as mg/mL or g/L.

Determination of pKa Values by NMR Spectroscopy

The individual pKa values of the five primary amino groups of Kanamycin B can be determined using multinuclear NMR spectroscopy.

  • Sample Preparation: A solution of Kanamycin B is prepared in D₂O.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz or higher) equipped for ¹H, ¹³C, and ¹⁵N detection is used.

  • Procedure: A series of NMR spectra are acquired at different pH (or pD) values, typically ranging from acidic to basic. The pH of the sample is adjusted by the addition of small aliquots of DCl or NaOD.

  • Data Analysis: The chemical shifts of the protons and carbons adjacent to the nitrogen atoms, as well as the nitrogen atoms themselves (via ¹H-¹⁵N HMBC), are plotted against the pH. The inflection point of the resulting sigmoidal curve for each monitored nucleus corresponds to the pKa value of the respective amino group.

Determination of Specific Optical Rotation

The specific optical rotation of Kanamycin B is a measure of its chirality and purity.

  • Sample Preparation: A solution of synthetic Kanamycin B is prepared by accurately weighing a known amount of the substance and dissolving it in a precise volume of water (e.g., 0.98 g in 100 mL).

  • Instrumentation: A calibrated polarimeter using the sodium D-line (589.3 nm) as the light source and a 1 dm (100 mm) sample cell is used.

  • Procedure: The polarimeter is zeroed with the solvent (water). The sample solution is then placed in the sample cell, ensuring no air bubbles are present in the light path. The observed rotation (α) is measured at a constant temperature (e.g., 21°C).

  • Calculation: The specific rotation [α] is calculated using the formula: [α]_D^T = \frac{α}{c \times l} where T is the temperature in degrees Celsius, D is the sodium D-line, α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of synthetic Kanamycin B.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or a UV detector after derivatization) is used.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be employed.

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium formate or heptafluorobutyric acid as an ion-pairing agent) and an organic modifier (e.g., acetonitrile). The specific conditions need to be optimized for the chosen column.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

    • Detection: ELSD is suitable for underivatized Kanamycin B. Alternatively, pre- or post-column derivatization with agents like o-phthalaldehyde (OPA) allows for fluorescence detection.

  • Sample Preparation: A solution of synthetic Kanamycin B is prepared in the mobile phase or a compatible solvent at a known concentration.

  • Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is determined by calculating the percentage of the main peak area relative to the total peak area of all components.

Total Synthesis Workflow

The total synthesis of Kanamycin B is a complex multi-step process. A key challenge is the stereoselective formation of the α-glycosidic linkages. The following workflow provides a conceptual overview of a synthetic route.

Total_Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_assembly Fragment Assembly cluster_final Final Steps D-Glucose D-Glucose Glucosamine_Derivative Protected Glucosamine Donor D-Glucose->Glucosamine_Derivative Neosamine_Derivative Protected Neosamine Donor D-Glucose->Neosamine_Derivative myo-Inositol myo-Inositol 2-Deoxystreptamine_Acceptor Protected 2-Deoxystreptamine Acceptor myo-Inositol->2-Deoxystreptamine_Acceptor First_Glycosylation First Glycosylation (α-selective) Glucosamine_Derivative->First_Glycosylation 2-Deoxystreptamine_Acceptor->First_Glycosylation Second_Glycosylation Second Glycosylation (α-selective) Neosamine_Derivative->Second_Glycosylation Pseudodisaccharide Pseudodisaccharide First_Glycosylation->Pseudodisaccharide Pseudodisaccharide->Second_Glycosylation Protected_Kanamycin_B Protected_Kanamycin_B Second_Glycosylation->Protected_Kanamycin_B Deprotection Global Deprotection Protected_Kanamycin_B->Deprotection Purification Purification (Chromatography) Deprotection->Purification Kanamycin_B Synthetic Kanamycin B Purification->Kanamycin_B

A conceptual workflow for the total synthesis of Kanamycin B.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Kanamycin B, like other aminoglycosides, exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. This interaction leads to a cascade of events culminating in bacterial cell death.

Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 30S_Subunit 30S Ribosomal Subunit Initiation_Complex Formation of Initiation Complex 30S_Subunit->Initiation_Complex 50S_Subunit 50S Ribosomal Subunit 50S_Subunit->Initiation_Complex A_Site A-site Kanamycin_B Kanamycin_B Kanamycin_B->30S_Subunit Binds to A-site Kanamycin_B->Initiation_Complex Inhibits Translocation Translocation Kanamycin_B->Translocation Blocks Codon_Misreading Codon_Misreading Kanamycin_B->Codon_Misreading Induces mRNA mRNA mRNA->30S_Subunit Binds tRNA Aminoacyl-tRNA tRNA->A_Site Non-functional_Proteins Non-functional_Proteins Codon_Misreading->Non-functional_Proteins Bacterial_Cell_Death Bacterial_Cell_Death Non-functional_Proteins->Bacterial_Cell_Death

Signaling pathway of Kanamycin B's inhibitory action on bacterial protein synthesis.

Stability

The stability of synthetic Kanamycin B is a critical parameter for its storage and formulation.

  • pH Stability: Kanamycin B is most stable in a slightly acidic pH range (4.5 to 5.5).[2] Its stability decreases outside this range.

  • Thermal Stability: Kanamycin B degrades at high temperatures. Solutions should be stored at refrigerated temperatures (2-8°C) to minimize degradation.[2]

  • Light Stability: Exposure to light can cause photodegradation of the active components. Kanamycin B solutions should be protected from light.[2]

  • Storage of Solutions: Aqueous solutions of Kanamycin B can be stable for up to 30 days when stored at 2-8°C, provided sterility is maintained.[2] For long-term storage, lyophilization is recommended.[2]

Protocol for Accelerated Stability Testing

Accelerated stability studies are performed to predict the long-term stability of a drug substance.

  • Sample Preparation: Synthetic Kanamycin B is packaged in the proposed container closure system.

  • Storage Conditions: Samples are stored under accelerated conditions, for example, 40°C ± 2°C with 75% ± 5% relative humidity.

  • Testing Frequency: Samples are withdrawn and tested at specified time points, such as 0, 1, 3, and 6 months.

  • Analytical Tests: At each time point, the samples are tested for appearance, purity (by HPLC), and the presence of degradation products.

  • Data Analysis: The data are analyzed to determine the rate of degradation and to estimate the shelf-life under normal storage conditions.

Conclusion

This technical guide has provided a comprehensive overview of the core physical and chemical properties of synthetic Kanamycin B. The tabulated data, detailed experimental protocols, and visual workflows and pathways are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental characteristics is essential for the rational design of new aminoglycoside derivatives and the development of effective and safe therapeutic agents. The provided methodologies offer a framework for the consistent and accurate characterization of synthetic Kanamycin B in a research and development setting.

References

In Silico Modeling of Karnamicin B1 Interaction with Angiotensin-Converting Enzyme: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the in silico modeling of the interaction between Karnamicin B1 and the angiotensin-converting enzyme (ACE). Given the limited publicly available data on the specific binding energetics of this compound, this document presents the known inhibitory activities of the Karnamicin family and utilizes the well-characterized ACE inhibitor, lisinopril, as a detailed case study for the in silico workflow. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to conduct similar computational studies.

Introduction: Targeting the Renin-Angiotensin-Aldosterone System

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] A key enzyme in this pathway is the angiotensin-converting enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase.[2] ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II, and is also involved in the degradation of the vasodilator bradykinin.[2] Consequently, the inhibition of ACE is a primary therapeutic strategy for managing hypertension and other cardiovascular diseases.

Natural products are a rich source of novel bioactive compounds. The karnamicins, a family of compounds produced by the actinobacterium Lechevalieria rhizosphaerae, have been identified as potent inhibitors of ACE.[3] In particular, this compound has emerged as a compound of interest for its potential antihypertensive properties.

In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, offers a powerful and cost-effective approach to investigate the interactions between small molecules and their protein targets at an atomic level.[4] This guide outlines the computational workflow for studying the interaction of this compound with ACE, providing both experimental data on Karnamicin's inhibitory activity and a detailed in silico analysis of a known ACE inhibitor as a practical example.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS pathway is a complex system involving multiple organs and hormones that collectively regulate blood pressure. The diagram below illustrates the key components and their interactions.

RAAS_Pathway cluster_organs Organs Liver Liver Angiotensinogen Angiotensinogen Kidney Kidney Renin Renin Lungs Lungs ACE Angiotensin-Converting Enzyme (ACE) AdrenalGland Adrenal Gland Aldosterone Aldosterone BloodVessels Blood Vessels Brain Brain Thirst Increased Thirst ADH ADH Secretion AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction AngiotensinII->Thirst AngiotensinII->ADH NaRetention Na+ and H2O Retention Aldosterone->NaRetention Vasoconstriction->BloodVessels NaRetention->Kidney

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) pathway.

Quantitative Data on Inhibitor-Enzyme Interactions

While specific binding energy data for this compound is not publicly available, experimental assays have determined the half-maximal inhibitory concentration (IC50) for several members of the Karnamicin family against ACE. This data provides strong evidence of their potential as ACE inhibitors.[3]

CompoundIC50 (µM)[3]
Karnamicin E10.24
Karnamicin E20.56
Karnamicin E31.23
Karnamicin E42.87
Karnamicin E54.15
Karnamicin E65.81
This compound Not explicitly reported in this study, but noted as a known member of the class

To illustrate the data generated from in silico modeling, we present a case study of the well-characterized ACE inhibitor, lisinopril. The crystal structure of the human ACE in complex with lisinopril is available in the Protein Data Bank (PDB ID: 1O86).

ParameterValueSource
Binding Affinity
Binding Energy (kcal/mol)-6.1 (with C-domain)[5]
Interacting Residues
Hydrogen BondsAla354, Glu376, Asp377, Glu384, His513, Tyr520, Tyr523[2][4]
Zinc CoordinationHis383, His387, Glu411, and the C4 carboxylate oxygen of lisinopril[6]
Hydrophobic InteractionsPhe512, Val518[6]

Experimental Protocols

The following diagram outlines the typical workflow for the in silico modeling of a small molecule inhibitor with its protein target.

In_Silico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation PDB Protein Structure Retrieval (e.g., PDB ID: 1O86) PDB_Prep Protein Preparation (Remove water, add hydrogens) PDB->PDB_Prep Ligand Ligand Structure Retrieval (e.g., PubChem CID: 9976081) Ligand_Prep Ligand Preparation (Energy minimization) Ligand->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) PDB_Prep->Docking Ligand_Prep->Docking Binding_Pose Binding Pose and Affinity Estimation Docking->Binding_Pose MD MD Simulation (e.g., GROMACS) Binding_Pose->MD Stability Complex Stability Analysis (RMSD, RMSF) MD->Stability Interaction_Analysis Detailed Interaction Analysis MD->Interaction_Analysis

Figure 2: Workflow for in silico modeling of protein-ligand interactions.
  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of human ACE can be obtained from the Protein Data Bank (e.g., PDB ID: 1O86).

    • The structure of this compound can be retrieved from the PubChem database (CID: 9976081).

    • The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges using software such as AutoDock Tools.

    • The ligand structure is prepared by assigning rotatable bonds and minimizing its energy.

  • Grid Box Generation:

    • A grid box is defined around the active site of ACE to encompass the potential binding pocket for the ligand. The coordinates of the active site can be determined from the co-crystallized ligand in the PDB structure.

  • Docking Simulation:

    • Molecular docking is performed using a program like AutoDock Vina. The software samples different conformations of the ligand within the defined grid box and calculates the binding affinity for each pose.

    • The Lamarckian Genetic Algorithm is commonly employed for this purpose.

  • Analysis of Results:

    • The results are analyzed to identify the binding pose with the lowest binding energy (highest affinity).

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Chimera.

  • System Preparation:

    • The docked protein-ligand complex from the molecular docking step is used as the starting structure.

    • The complex is placed in a periodic box and solvated with an appropriate water model (e.g., TIP3P).

    • Ions are added to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization:

    • The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble) to ensure the system reaches a stable state.

  • Production Run:

    • A production molecular dynamics simulation is run for a specified time (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.

  • Trajectory Analysis:

    • The trajectory from the simulation is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and to identify key interactions that are maintained throughout the simulation.

  • Reagents and Materials:

    • Angiotensin-Converting Enzyme (from rabbit lung)

    • Substrate: N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG)

    • Inhibitor: this compound (and a known inhibitor like captopril as a positive control)

    • Buffer: 50 mM HEPES buffer (pH 8.3) containing 300 mM NaCl.

  • Assay Procedure:

    • The assay is performed in a 96-well plate.

    • A solution of ACE in the buffer is pre-incubated with various concentrations of the inhibitor (this compound) for a specified time.

    • The enzymatic reaction is initiated by adding the FAPGG substrate to the wells.

    • The hydrolysis of FAPGG is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis:

    • The rate of the enzymatic reaction is calculated for each inhibitor concentration.

    • The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of ACE activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This technical guide has outlined the key considerations and methodologies for the in silico modeling of this compound's interaction with the angiotensin-converting enzyme. The experimental data on the IC50 values of the Karnamicin family strongly suggest their potential as ACE inhibitors. While specific binding energy and interaction data for this compound are not yet in the public domain, the detailed case study of lisinopril provides a robust framework for conducting and interpreting such computational studies. The integration of molecular docking and molecular dynamics simulations, complemented by in vitro enzymatic assays, represents a powerful strategy in the discovery and development of novel antihypertensive agents. Future studies providing detailed in silico data for this compound will be invaluable in further elucidating its mechanism of action and guiding its development as a potential therapeutic.

References

Methodological & Application

High-Throughput Screening of Kanamycin B Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanamycin B, an aminoglycoside antibiotic, exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis.[1][2][3] This mechanism makes it a valuable scaffold for the development of new antibiotic derivatives with potentially improved efficacy and reduced toxicity. High-throughput screening (HTS) plays a pivotal role in rapidly evaluating large libraries of Kanamycin B derivatives to identify lead compounds with desirable characteristics.[4] This document provides detailed application notes and protocols for establishing HTS campaigns to screen Kanamycin B derivatives for antibacterial activity and potential toxicity.

Core Principles of Screening Kanamycin B Derivatives

The primary goal of screening Kanamycin B derivatives is to identify compounds that exhibit potent antibacterial activity against a range of clinically relevant pathogens while minimizing the characteristic side effects of aminoglycosides, namely nephrotoxicity and ototoxicity.[5][6] A successful HTS cascade will employ a series of assays, starting with broad primary screens for antibacterial efficacy, followed by secondary assays to confirm activity, determine the spectrum of activity, and assess toxicity.

Section 1: Primary High-Throughput Screening for Antibacterial Activity

Application Note 1.1: Whole-Cell Bacterial Growth Inhibition Assay

This primary assay is designed to rapidly identify Kanamycin B derivatives that inhibit the growth of target bacterial strains. It is a robust, cost-effective, and highly scalable method suitable for screening large compound libraries.[7][8] The principle is based on measuring the optical density (OD) of bacterial cultures in the presence of test compounds. A reduction in OD compared to untreated controls indicates growth inhibition.

Experimental Protocol: High-Throughput Bacterial Growth Inhibition Assay

1. Materials:

  • Target bacterial strains (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus)
  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)
  • Kanamycin B derivatives library dissolved in a suitable solvent (e.g., DMSO)
  • Positive control (e.g., Kanamycin B)
  • Negative control (vehicle, e.g., DMSO)
  • Sterile 384-well microplates
  • Automated liquid handling system
  • Microplate incubator capable of shaking
  • Microplate reader for measuring absorbance at 600 nm (OD600)

2. Method:

  • Prepare a fresh overnight culture of the target bacterial strain in the appropriate growth medium.
  • On the day of the assay, dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh, pre-warmed medium. This corresponds to the early exponential growth phase.
  • Using an automated liquid handler, dispense 50 µL of the diluted bacterial culture into each well of a 384-well plate.
  • Add 0.5 µL of the Kanamycin B derivatives (at a stock concentration of 1 mg/mL in DMSO for a final concentration of 10 µg/mL) to the assay wells.
  • Add 0.5 µL of Kanamycin B (positive control) and DMSO (negative control) to designated control wells.
  • Seal the plates and incubate at 37°C with shaking (200 rpm) for 16-24 hours.
  • After incubation, measure the OD600 of each well using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (OD_compound - OD_blank) / (OD_negative_control - OD_blank))
  • Compounds exhibiting a predefined threshold of inhibition (e.g., >80%) are considered "hits" and are selected for further analysis.

Data Presentation: Primary Screen Hits

Compound IDBacterial StrainConcentration (µg/mL)% Growth Inhibition
KB1-001E. coli1095.2
KB1-002E. coli1012.5
KB1-003K. pneumoniae1088.7
............
Application Note 1.2: In Vitro Protein Synthesis Inhibition Assay

For a more target-specific primary screen, an in vitro translation assay can be employed. This biochemical assay directly measures the inhibition of protein synthesis in a cell-free system, thus identifying compounds that act on the ribosome.[9][10] A common format utilizes a bacterial lysate containing all the necessary components for translation and a reporter gene (e.g., luciferase) as a template.

Experimental Protocol: In Vitro Luciferase Reporter Assay

1. Materials:

  • Bacterial cell-free translation system (e.g., E. coli S30 extract)
  • Plasmid DNA containing a luciferase reporter gene under the control of a bacterial promoter
  • Amino acid mixture
  • ATP and GTP
  • Kanamycin B derivatives library
  • Positive control (e.g., Kanamycin B)
  • Negative control (vehicle)
  • Luciferase assay reagent
  • Sterile 384-well white, opaque microplates
  • Luminometer

2. Method:

  • Prepare the in vitro translation reaction mix according to the manufacturer's instructions, containing the S30 extract, amino acids, energy sources, and luciferase plasmid DNA.
  • Dispense 20 µL of the reaction mix into each well of a 384-well plate.
  • Add 0.2 µL of the Kanamycin B derivatives to the assay wells.
  • Add 0.2 µL of Kanamycin B and vehicle to the control wells.
  • Incubate the plate at 37°C for 1-2 hours.
  • Add 20 µL of luciferase assay reagent to each well.
  • Measure the luminescence signal using a luminometer.

3. Data Analysis:

  • Calculate the percentage of inhibition of protein synthesis based on the reduction in the luminescence signal.
  • % Inhibition = 100 * (1 - (Luminescence_compound / Luminescence_negative_control))

Data Presentation: In Vitro Protein Synthesis Inhibition

Compound IDConcentration (µM)% Inhibition of Translation
KB1-0011092.1
KB1-002105.8
KB1-0031085.4
.........

Section 2: Secondary Screening and Hit Confirmation

Hits from the primary screen should be subjected to secondary assays to confirm their activity, determine their minimum inhibitory concentration (MIC), and assess their spectrum of activity against a panel of bacterial pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows a similar principle to the primary growth inhibition assay but utilizes a serial dilution of the hit compounds to determine the lowest concentration that inhibits visible bacterial growth.

1. Method:

  • Perform a 2-fold serial dilution of the hit compounds in the appropriate growth medium in a 384-well plate.
  • Inoculate the wells with the target bacterial strain at a final OD600 of approximately 0.05.
  • Incubate and measure the OD600 as described in the primary screening protocol.
  • The MIC is defined as the lowest concentration of the compound at which no bacterial growth is observed.

Data Presentation: MIC Values of Hit Compounds

Compound IDE. coli MIC (µg/mL)K. pneumoniae MIC (µg/mL)P. aeruginosa MIC (µg/mL)S. aureus MIC (µg/mL)
KB1-00124161
KB1-00384322
...............

Section 3: High-Throughput Toxicity Screening

A critical aspect of developing new aminoglycoside derivatives is to mitigate their inherent toxicity. HTS assays for nephrotoxicity and ototoxicity are essential for early-stage deselection of toxic compounds.

Application Note 3.1: High-Throughput Nephrotoxicity Screening

Aminoglycosides can cause renal tubular toxicity.[5] An HTS assay for nephrotoxicity can be developed using a human proximal tubular epithelial cell line (e.g., HK-2) and a biomarker of cellular stress, such as heme oxygenase-1 (HO-1).[1][2]

Experimental Protocol: HO-1 Induction Assay in HK-2 Cells

1. Materials:

  • HK-2 human kidney proximal tubular epithelial cells
  • Cell culture medium (e.g., DMEM/F12)
  • Kanamycin B derivatives
  • Positive control (e.g., a known nephrotoxic compound like cisplatin)
  • Negative control (vehicle)
  • Anti-HO-1 antibody conjugated to a fluorescent probe
  • Nuclear stain (e.g., DAPI)
  • 384-well imaging plates
  • High-content imaging system

2. Method:

  • Seed HK-2 cells into 384-well imaging plates and allow them to adhere overnight.
  • Treat the cells with various concentrations of the Kanamycin B derivatives for 24-48 hours.
  • Fix, permeabilize, and stain the cells with the fluorescently labeled anti-HO-1 antibody and DAPI.
  • Acquire images using a high-content imaging system.

3. Data Analysis:

  • Quantify the fluorescence intensity of HO-1 staining per cell.
  • An increase in HO-1 expression compared to the negative control indicates potential nephrotoxicity.

Data Presentation: Nephrotoxicity Screening Results

Compound IDConcentration (µM)Fold Increase in HO-1 Expression
KB1-001101.2
KB1-003104.5
.........
Application Note 3.2: High-Throughput Ototoxicity Screening

Aminoglycoside-induced ototoxicity is characterized by damage to the hair cells of the inner ear.[11] The zebrafish lateral line system, which contains hair cells that are homologous to those in the human inner ear, provides an excellent in vivo model for HTS of ototoxicity.

Experimental Protocol: Zebrafish Hair Cell Damage Assay

1. Materials:

  • Zebrafish larvae (5-7 days post-fertilization)
  • Kanamycin B derivatives
  • Positive control (e.g., Kanamycin B)
  • Negative control (vehicle)
  • Fluorescent vital dye for hair cells (e.g., YO-PRO-1)
  • 96-well imaging plates
  • Automated fluorescence microscope or high-content imaging system

2. Method:

  • Place individual zebrafish larvae into the wells of a 96-well plate containing embryo medium.
  • Add the Kanamycin B derivatives at various concentrations to the wells.
  • Incubate the larvae for a defined period (e.g., 24 hours).
  • Stain the larvae with a fluorescent vital dye that specifically labels damaged hair cells.
  • Wash the larvae and acquire fluorescent images of the lateral line neuromasts.

3. Data Analysis:

  • Quantify the number of fluorescently labeled (damaged) hair cells per neuromast.
  • An increase in the number of damaged hair cells compared to the negative control indicates potential ototoxicity.

Data Presentation: Ototoxicity Screening Results

Compound IDConcentration (µM)Average Number of Damaged Hair Cells per Neuromast
KB1-001102.1
KB1-0031015.8
.........

Section 4: Signaling Pathways and Experimental Workflows

Kanamycin B Mechanism of Action and HTS Workflow

Kanamycin B and its derivatives act by binding to the 16S rRNA within the 30S ribosomal subunit, which disrupts protein synthesis. This leads to the production of truncated or non-functional proteins, ultimately resulting in bacterial cell death.

G cluster_bacterium Bacterial Cell Kanamycin_B Kanamycin B Derivative Ribosome_30S 30S Ribosomal Subunit (16S rRNA) Kanamycin_B->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of action of Kanamycin B derivatives.

High-Throughput Screening Workflow for Kanamycin B Derivatives

The HTS workflow is designed as a funnel, starting with a large number of compounds and progressively narrowing down to a few promising leads.

G Compound_Library Kanamycin B Derivative Library (>10,000 compounds) Primary_Screen Primary Screen: Whole-Cell Growth Inhibition Compound_Library->Primary_Screen Hit_Identification Hit Identification (~100-200 compounds) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: MIC Determination & Spectrum of Activity Hit_Identification->Secondary_Screen Toxicity_Screen Toxicity Screening: Nephrotoxicity & Ototoxicity Secondary_Screen->Toxicity_Screen Lead_Compounds Lead Compounds (<10 compounds) Toxicity_Screen->Lead_Compounds

Caption: HTS workflow for Kanamycin B derivatives.

Aminoglycoside-Induced Nephrotoxicity Signaling Pathway

In renal proximal tubule cells, aminoglycosides can activate the calcium-sensing receptor (CaR), leading to the activation of downstream signaling pathways such as the PI3K-Akt and MAPK pathways, which can ultimately contribute to cell death.[12]

G Aminoglycoside Aminoglycoside CaR Calcium-Sensing Receptor (CaR) Aminoglycoside->CaR Activates PI3K PI3K CaR->PI3K p38_MAPK p38 MAPK CaR->p38_MAPK Akt Akt PI3K->Akt Cell_Death Cell Death Akt->Cell_Death Contributes to p38_MAPK->Cell_Death Contributes to

References

Methods for the fermentation and isolation of Karnamicin B1 from bacterial culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methods for the fermentation and isolation of Karnamicin B1, an antibiotic with potential therapeutic applications. The protocols are based on established methodologies for the production of karnamicins from bacterial cultures.

Introduction

This compound is a naturally occurring antibiotic. Originally, a class of antibiotics known as karnamicins were reported to be isolated from the fermentation broth of Saccharothrix aerocolonigenes N806-4 in 1989.[1] More recent studies have also isolated known karnamicins from Lechevalieria rhizosphaerae NEAU-A2.[1] This document outlines the procedures for the cultivation of the producing microorganism and the subsequent extraction and purification of this compound.

Fermentation Protocol

The production of this compound is achieved through submerged fermentation of the producing microorganism. The following protocol is a comprehensive guide for the cultivation of Lechevalieria rhizosphaerae NEAU-A2 for the production of karnamicins, including this compound.

2.1. Culture Maintenance and Inoculum Development

The producing strain, Lechevalieria rhizosphaerae NEAU-A2, is maintained on ISP3 agar plates. A two-stage fermentation process is employed, starting with a seed culture to ensure a robust inoculum for the production phase.

ParameterSeed CultureProduction Culture
Microorganism Lechevalieria rhizosphaerae NEAU-A2Lechevalieria rhizosphaerae NEAU-A2
Medium Tryptone Soy Broth (TSB)ISP3 Medium
Temperature 30°C30°C
Agitation 200 rpm220 rpm
Duration 2 daysUp to 6 days
Inoculum Size Mycelium from agar plate5% (v/v) of seed culture

2.2. Production Medium Composition

The production medium is crucial for obtaining a good yield of this compound.

ComponentConcentration (g/L)
Oatmeal20.0
KNO₃0.2
MgSO₄·7H₂O0.2
K₂HPO₄·3H₂O0.5
Agar20.0
pH 7.2

2.3. Fermentation Process

  • Seed Culture: Aseptically inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of TSB medium with mycelium from a mature ISP3 agar plate of Lechevalieria rhizosphaerae NEAU-A2.[1] Incubate at 30°C with agitation at 200 rpm for 2 days.[1]

  • Production Culture: Inoculate a 500 mL flask containing the production medium with 5% (v/v) of the seed culture.[1]

  • Incubation: Incubate the production culture at 30°C on a rotary shaker at 220 rpm.[1] The fermentation is typically carried out for several days.

Isolation and Purification Protocol

Following fermentation, this compound is isolated and purified from the fermentation broth through a multi-step process involving extraction and chromatography.

3.1. Extraction

  • Separation of Biomass and Supernatant: Centrifuge the fermentation broth to separate the mycelia from the supernatant.

  • Supernatant Extraction: Extract the supernatant multiple times with an equal volume of ethyl acetate. Combine the organic layers and concentrate under reduced pressure to obtain a crude extract.

  • Mycelial Extraction: Extract the mycelia multiple times with methanol. Concentrate the methanol extract in vacuo to an aqueous residue, which is then further extracted with ethyl acetate. Concentrate the ethyl acetate extract.

  • Pooling of Extracts: Combine the crude extracts from both the supernatant and the mycelia for further purification.[1]

3.2. Purification

A combination of chromatographic techniques is used to purify this compound from the crude extract.

3.2.1. Silica Gel Column Chromatography

  • Column Preparation: Pack a chromatography column with silica gel and equilibrate with the initial mobile phase (petroleum ether).

  • Sample Loading: Dissolve the combined crude extract in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of petroleum ether and ethyl acetate. The polarity of the mobile phase is gradually increased.

  • Fraction Collection: Collect fractions and monitor the separation using techniques such as thin-layer chromatography (TLC).

3.2.2. Semipreparative High-Performance Liquid Chromatography (HPLC)

  • Fraction Pooling: Pool the fractions from the silica gel chromatography that contain this compound based on TLC analysis.

  • HPLC System: Use a semipreparative reversed-phase HPLC system.

  • Mobile Phase: A typical mobile phase for the separation of karnamicins is a gradient of acetonitrile in water.[1]

  • Purification: Inject the pooled fractions onto the HPLC column and elute with the mobile phase gradient. Collect the peak corresponding to this compound.

  • Final Product: Concentrate the purified fraction to obtain isolated this compound.

Experimental Workflows and Diagrams

4.1. Fermentation Workflow

Fermentation_Workflow cluster_Inoculum Inoculum Development cluster_Production Production Stage AgarPlate L. rhizosphaerae NEAU-A2 on ISP3 Agar SeedFlask Seed Culture (TSB Medium) AgarPlate->SeedFlask Inoculation ProductionFlask Production Culture (ISP3 Medium) SeedFlask->ProductionFlask Inoculation (5% v/v) FermentationBroth Fermentation Broth containing this compound ProductionFlask->FermentationBroth Incubation (30°C, 220 rpm)

Caption: Workflow for the fermentation of Lechevalieria rhizosphaerae NEAU-A2 to produce this compound.

4.2. Isolation and Purification Workflow

Isolation_Purification_Workflow cluster_Extraction Extraction cluster_Purification Purification FermentationBroth Fermentation Broth Centrifugation Centrifugation FermentationBroth->Centrifugation SupernatantExtraction Supernatant Extraction (EtOAc) Centrifugation->SupernatantExtraction Supernatant MyceliaExtraction Mycelia Extraction (MeOH, then EtOAc) Centrifugation->MyceliaExtraction Mycelia CrudeExtract Combined Crude Extract SupernatantExtraction->CrudeExtract MyceliaExtraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel HPLC Semipreparative HPLC SilicaGel->HPLC Enriched Fractions PureKarnamicinB1 Pure this compound HPLC->PureKarnamicinB1

Caption: Workflow for the isolation and purification of this compound from the fermentation broth.

References

Application Note: Quantification of Kanamycin B using HPLC and LC-MS Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanamycin is an aminoglycoside antibiotic complex consisting of three main components: Kanamycin A, B, and C. Kanamycin B is often present as a minor component in Kanamycin sulfate preparations. Due to potential differences in potency and toxicity, the accurate quantification of Kanamycin B is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. This application note provides detailed protocols for the quantification of Kanamycin B using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methods

Two primary methods are detailed for the quantification of Kanamycin B: a reversed-phase HPLC method with pre-column derivatization for UV detection and a more sensitive and specific LC-MS/MS method.

HPLC Method with UV Detection

This method relies on the separation of Kanamycin B from other components by reversed-phase chromatography, followed by UV detection. Since Kanamycin lacks a strong UV chromophore, a pre-column derivatization step is often necessary to enhance its detectability.[1][2]

LC-MS/MS Method

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the quantification of Kanamycin B, especially in complex biological matrices.[3][4] This method minimizes the need for extensive sample cleanup and derivatization.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the matrix.

  • Pharmaceutical Formulations:

    • Accurately weigh and dissolve the sample in deionized water to achieve a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Biological Matrices (e.g., Plasma, Serum):

    • Protein Precipitation: To 250 µL of the sample, add 750 µL of acetonitrile to precipitate proteins.[3]

    • Vortex the mixture for 2 minutes and then centrifuge at 12,000 x g for 20 minutes.[3]

    • Collect the supernatant for analysis.[3]

    • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, a strong cation exchange (SCX) SPE cartridge can be used.[1]

      • Condition the cartridge with methanol and water.

      • Load the pre-treated sample.

      • Wash with a low-ionic-strength buffer.

      • Elute Kanamycin B with an ammoniated organic solvent.[1]

      • Evaporate the eluent to dryness and reconstitute in the mobile phase.

HPLC-UV Protocol
  • Derivatization (Pre-column):

    • Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or 2,4-dinitrofluorobenzene (DNFB) can be used to derivatize the amino groups of Kanamycin B, rendering it UV-active.[1] The reaction is typically carried out in a borate buffer at an alkaline pH.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][5]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M disodium tetraborate, pH 9.0) and an organic solvent (e.g., acetonitrile or methanol).[5] An ion-pairing agent like sodium octanesulfonate (0.5 g/L) can be added to the mobile phase to improve peak shape and retention.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: Dependent on the derivatizing agent used (e.g., 265 nm for FMOC derivatives).

    • Injection Volume: 20 µL.[5]

LC-MS/MS Protocol
  • Chromatographic Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column can be used. A Waters Acquity UPLC Glycan BEH Amide column is a suitable option.[3]

    • Mobile Phase A: 0.1% Formic acid in Water.[3]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[3]

    • Gradient: A gradient elution is typically employed, starting with a high percentage of organic phase and gradually increasing the aqueous phase.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[3]

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Kanamycin B: The specific transition to monitor for Kanamycin B is from a precursor ion (m/z) to a product ion (m/z). While Kanamycin A has a transition of 485 -> 163 m/z, Kanamycin B, being an isomer, will have a similar precursor mass but may have different fragment ions that can be optimized for specificity.

    • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of Kanamycin. Note that specific values can vary depending on the exact instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MS
Linearity Range 1-100 µg/mL10-1000 ng/mL[4]
Correlation Coefficient (r²) > 0.995> 0.99
Accuracy (% Recovery) 90-110%85-115%
Precision (% RSD) < 5%< 15%
Limit of Detection (LOD) ~0.1 µg/mL~1 ng/mL[4]
Limit of Quantification (LOQ) ~0.5 µg/mL~5 ng/mL[4]

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Kanamycin B.

Kanamycin B Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (Pharmaceutical or Biological) Dissolution Dissolution / Dilution Sample->Dissolution ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecipitation Filtration Filtration Dissolution->Filtration Derivatization Derivatization (for HPLC-UV) Filtration->Derivatization HPLC-UV Path LCMS LC-MS/MS Analysis (MRM Mode) Filtration->LCMS LC-MS Path SPE Solid-Phase Extraction (SPE) ProteinPrecipitation->SPE SPE->Derivatization SPE->LCMS HPLC HPLC Separation (C18 or HILIC) Derivatization->HPLC Integration Peak Integration HPLC->Integration LCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for Kanamycin B quantification.

Conclusion

The described HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantification of Kanamycin B. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. The LC-MS/MS method is particularly advantageous for complex biological samples due to its superior sensitivity and specificity, while the HPLC-UV method, with a derivatization step, can be a cost-effective alternative for quality control of pharmaceutical-grade Kanamycin. Proper method validation is essential to ensure accurate and precise results.

References

Developing Stable Formulations of Karnamicin B1 for Research Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karnamicin B1 is a novel small molecule that has been identified as a potent angiotensin-converting enzyme (ACE) inhibitor, suggesting its potential for applications in hypertension research and related cardiovascular studies.[1][2] As a member of the karnamicin class of compounds, it possesses a unique molecular structure featuring a fully substituted hydroxypyridine and a thiazole moiety.[1][2] Its molecular formula is C18H25N3O4S.[1] To facilitate reproducible and reliable in vitro and in vivo research, the development of stable formulations of this compound is of paramount importance. This document provides detailed application notes and protocols to guide researchers in preparing stable aqueous formulations of this compound for research purposes.

The principles outlined here are based on best practices for the formulation of small molecules and related compounds, such as aminoglycoside antibiotics, which also require careful handling to prevent degradation and ensure consistent activity.[3][4][5] Due to the limited publicly available data on the specific physicochemical properties of this compound, the following protocols should be considered as a starting point for optimization.

Data Presentation: Stability Assessment

Quantitative data from stability studies should be meticulously recorded to allow for direct comparison of different formulation conditions. The following tables provide a template for organizing stability data.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Maximum Solubility (mg/mL)Observations
DMSO25
Ethanol25
PBS (pH 7.4)25
Deionized Water25

Table 2: Stability of this compound in Aqueous Solution at Different pH and Temperatures

Formulation Buffer (e.g., 50 mM Phosphate)pHTemperature (°C)Initial Concentration (µg/mL)Concentration at 24h (µg/mL)Concentration at 72h (µg/mL)% Recovery (72h)
5.04
5.025
7.44
7.425
8.54
8.525

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol outlines the steps to determine the solubility of this compound in various solvents commonly used in research.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (95-100%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable quantitative analysis system

Methodology:

  • Prepare saturated solutions by adding an excess amount of this compound powder to a known volume of each solvent (e.g., 1 mL) in separate microcentrifuge tubes.

  • Vortex the tubes vigorously for 2 minutes to facilitate dissolution.

  • Incubate the solutions at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent for quantitative analysis.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method such as HPLC-UV.

  • Record the maximum solubility in mg/mL for each solvent.

Protocol 2: Preparation of a Stable Aqueous Formulation of this compound

This protocol provides a general method for preparing an aqueous stock solution of this compound. Given that many small molecules benefit from an acidic environment for stability, this protocol suggests an initial pH below neutral.[3]

Materials:

  • This compound powder

  • Sterile deionized water

  • Sterile 0.1 M Hydrochloric Acid (HCl)

  • Sterile 0.1 M Sodium Hydroxide (NaOH)

  • Sterile polypropylene tubes

  • Calibrated pH meter

Methodology:

  • Weigh the desired amount of this compound powder in a sterile polypropylene tube.

  • Add a small volume of sterile deionized water to create a slurry.

  • Slowly add 0.1 M HCl dropwise while gently vortexing to dissolve the powder. Monitor the pH. Aim for an initial acidic pH (e.g., pH 4-5) to aid in solubilization and stability, a common practice for compounds with amine groups.

  • Once dissolved, adjust the pH to the desired final value (e.g., pH 6.0) using 0.1 M NaOH.

  • Bring the solution to the final desired volume with sterile deionized water.

  • Filter the solution through a 0.22 µm sterile filter into a fresh sterile polypropylene tube.

  • Store the formulation at the recommended temperature (e.g., 4°C or -20°C) and protect it from light.

Protocol 3: Stability Assessment of this compound Formulations

This protocol describes a short-term stability study to evaluate the degradation of this compound under different storage conditions.

Materials:

  • Prepared this compound formulation

  • Incubators or water baths set at various temperatures (e.g., 4°C, 25°C, 37°C)

  • Light-blocking foil

  • HPLC-UV or other suitable quantitative analysis system

Methodology:

  • Aliquot the prepared this compound formulation into several sterile polypropylene tubes.

  • Establish a baseline (T=0) by immediately analyzing a sample for the initial concentration of this compound.

  • Store the aliquots under different conditions:

    • Temperature: 4°C, 25°C, and 37°C.

    • Light exposure: Wrap a set of tubes for each temperature in aluminum foil to protect from light.

  • At specified time points (e.g., 24h, 48h, 72h, 1 week), retrieve one aliquot from each condition.

  • Analyze the concentration of this compound in each sample using a validated HPLC-UV method.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Record the results in a table similar to Table 2.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_stability Stability Assessment cluster_data Data Analysis solubility Solubility Testing formulation Aqueous Formulation solubility->formulation Inform solvent choice storage Storage under Varied Conditions (Temp, Light) formulation->storage analysis Quantitative Analysis (e.g., HPLC) storage->analysis Time points data_table Tabulate % Recovery analysis->data_table optimization Optimize Formulation data_table->optimization

Caption: Experimental workflow for developing a stable this compound formulation.

signaling_pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Karnamicin_B1 Karnamicin_B1 Karnamicin_B1->ACE Inhibits

Caption: Hypothetical signaling pathway showing this compound as an ACE inhibitor.

References

Application of Karnamicin B1 in hypertension research models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. A key regulator of blood pressure is the Renin-Angiotensin System (RAS), in which the Angiotensin-Converting Enzyme (ACE) plays a crucial role. ACE inhibitors are a class of drugs widely used to treat hypertension. Recently, a series of natural compounds known as Karnamicins have been identified as potent ACE inhibitors, suggesting their potential as therapeutic agents for hypertension and related diseases.[1][2][3][4]

These application notes provide a comprehensive overview of the use of Karnamicins in hypertension research, detailing their mechanism of action, quantitative data from inhibitory assays, and protocols for relevant experiments.

Mechanism of Action: ACE Inhibition

Karnamicins exert their antihypertensive effects by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance. ACE converts angiotensin I to angiotensin II, a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, Karnamicins reduce the production of angiotensin II, leading to vasodilation (widening of blood vessels) and a decrease in blood pressure.[]

The proposed mechanism involves the binding of Karnamicins to the active site of the ACE enzyme, preventing it from converting angiotensin I. This action helps to lower blood pressure and reduce the strain on the cardiovascular system.

Signaling Pathway of the Renin-Angiotensin System (RAS)

The following diagram illustrates the role of ACE in the RAS and the inhibitory action of Karnamicins.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) Karnamicins Karnamicins Karnamicins->ACE Inhibition Renin Renin

Caption: The Renin-Angiotensin System and the inhibitory action of Karnamicins on ACE.

Quantitative Data: ACE Inhibitory Activity of Karnamicins

Recent studies have characterized several Karnamicin variants (E1-E6) and evaluated their ACE inhibitory activity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the ACE activity, are summarized below. Lower IC50 values indicate greater potency.

CompoundIC50 (μM)[4]
Karnamicin E10.24
Karnamicin E20.56
Karnamicin E31.23
Karnamicin E42.87
Karnamicin E54.15
Karnamicin E65.81

Data sourced from studies on Karnamicins isolated from the actinobacterium Lechevalieria rhizosphaerae.[1][2][4]

Experimental Protocols

In Vitro ACE Inhibition Assay

This protocol outlines a standard method for determining the ACE inhibitory activity of Karnamicins in a laboratory setting.

Objective: To quantify the IC50 value of Karnamicin compounds against Angiotensin-Converting Enzyme.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Substrate: Hippuryl-Histidyl-Leucine (HHL)

  • Karnamicin compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Borate buffer (pH 8.3)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Spectrophotometer or HPLC system

Workflow:

ACE_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Extraction cluster_analysis Analysis Prep_ACE Prepare ACE Solution Incubate Incubate ACE with Karnamicin Prep_ACE->Incubate Prep_HHL Prepare HHL Substrate Prep_Karnamicin Prepare Serial Dilutions of Karnamicin Prep_Karnamicin->Incubate Add_HHL Add HHL to Start Reaction Incubate->Add_HHL Incubate_Reaction Incubate at 37°C Add_HHL->Incubate_Reaction Stop_Reaction Stop Reaction with HCl Incubate_Reaction->Stop_Reaction Extract Extract Hippuric Acid with Ethyl Acetate Stop_Reaction->Extract Evaporate Evaporate Ethyl Acetate Extract->Evaporate Reconstitute Reconstitute in Water Evaporate->Reconstitute Measure Measure Absorbance or Analyze by HPLC Reconstitute->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the in vitro ACE inhibition assay.

Procedure:

  • Preparation:

    • Prepare a working solution of ACE in borate buffer.

    • Prepare a solution of the HHL substrate in borate buffer.

    • Prepare a series of dilutions of the Karnamicin compound to be tested.

  • Reaction:

    • In a microcentrifuge tube, pre-incubate the ACE solution with the Karnamicin dilution (or solvent control) for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Extraction:

    • Stop the reaction by adding 1N HCl.

    • Add ethyl acetate to the mixture and vortex to extract the hippuric acid (the product of the reaction).

    • Centrifuge to separate the layers and carefully collect the upper ethyl acetate layer.

    • Evaporate the ethyl acetate to dryness.

  • Analysis:

    • Reconstitute the dried hippuric acid in deionized water.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 228 nm) using a spectrophotometer, or quantify the amount of hippuric acid using an HPLC system.

    • Calculate the percentage of ACE inhibition for each Karnamicin concentration compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Karnamicin concentration.

Future Directions in Research

The potent ACE inhibitory activity of Karnamicins makes them promising candidates for further investigation in hypertension research. Future studies could focus on:

  • In vivo studies: Evaluating the antihypertensive effects of Karnamicins in animal models of hypertension, such as spontaneously hypertensive rats (SHR) or salt-sensitive models.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Determining the absorption, distribution, metabolism, and excretion of Karnamicins in vivo to understand their bioavailability and duration of action.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of Karnamicins to identify the key structural features responsible for their ACE inhibitory activity and to potentially develop even more potent and selective inhibitors.

  • Toxicology studies: Assessing the safety profile of Karnamicins to ensure their suitability for potential therapeutic use.

The exploration of Karnamicins as a new class of ACE inhibitors holds significant promise for the development of novel treatments for hypertension and other cardiovascular diseases.

References

Application Notes and Protocols: Karnamicin B1 as a Chemical Probe for Angiotensin-Converting Enzyme (ACE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Karnamicin B1 as a chemical probe to study the function and signaling pathways of Angiotensin-Converting Enzyme (ACE). This compound, a member of the karnamicin family of natural products, has been identified as a potent inhibitor of ACE, making it a valuable tool for investigating the roles of this key enzyme in cardiovascular and other physiological processes.[1]

Introduction to this compound and ACE

Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), a critical regulator of blood pressure, fluid, and electrolyte balance.[2] ACE is a zinc-dependent dipeptidyl carboxypeptidase that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[3] Due to its pivotal role in these pathways, ACE is a major therapeutic target for the management of hypertension and other cardiovascular disorders.

Karnamicins are a group of pyridine- and thiazole-containing natural products that have demonstrated significant ACE inhibitory activity.[1] The inhibitory potency of this class of compounds, with IC50 values ranging from 0.24 to 5.81 μM, suggests their potential as leads for the development of novel antihypertensive agents.[1] this compound, as a representative member of this family, can be employed as a chemical probe to elucidate the intricate functions of ACE in various biological contexts.

Quantitative Data Summary

The following table summarizes the known inhibitory potency of the Karnamicin family against ACE. While a specific IC50 value for this compound is not individually reported in the primary literature, the range provided for the family indicates potent activity. For the purpose of the protocols below, a representative IC50 value of 1.0 µM will be used for calculation of appropriate working concentrations.

Compound FamilyTargetAssay TypeIC50 Range (µM)Reference
KarnamicinsAngiotensin-Converting Enzyme (ACE)In vitro enzymatic assay0.24 - 5.81[1]

Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against ACE using a spectrophotometric assay based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • This compound

  • Captopril (positive control)

  • Boric acid buffer (0.2 M, pH 8.3) containing 0.3 M NaCl

  • 1 M HCl

  • Ethyl acetate

  • Deionized water

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 228 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with boric acid buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare a stock solution of Captopril in deionized water and dilute it with boric acid buffer to achieve a final assay concentration of 10 nM.

    • Prepare a 5 mM solution of HHL in deionized water.

    • Prepare a 100 mU/mL solution of ACE in deionized water.

  • Assay Protocol:

    • To each well of a 96-well microplate, add the following:

      • Test wells: 20 µL of this compound dilution and 20 µL of ACE solution.

      • Positive control wells: 20 µL of Captopril solution and 20 µL of ACE solution.

      • Negative control wells (100% activity): 20 µL of boric acid buffer and 20 µL of ACE solution.

      • Blank wells: 40 µL of boric acid buffer.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 160 µL of the HHL solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 250 µL of 1 M HCl to each well.

    • Add 1.5 mL of ethyl acetate to each well and mix thoroughly to extract the hippuric acid produced.

    • Centrifuge the plate to separate the layers.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new 96-well UV-transparent microplate.

    • Evaporate the ethyl acetate at room temperature.

    • Reconstitute the dried hippuric acid in 200 µL of deionized water.

  • Data Analysis:

    • Measure the absorbance of each well at 228 nm using a microplate reader.

    • Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of Negative Control - Absorbance of Test) / Absorbance of Negative Control] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular ACE Activity Assay

This protocol outlines a method to assess the effect of this compound on ACE activity in a cellular context, for example, using human umbilical vein endothelial cells (HUVECs), which endogenously express ACE.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • This compound

  • ACE Activity Assay Kit (Fluorometric) (e.g., Abcam ab239703 or similar)[4]

  • Cell lysis buffer

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom microplate

Procedure:

  • Cell Culture and Treatment:

    • Culture HUVECs in endothelial cell growth medium in a 96-well black, clear-bottom microplate until they reach 80-90% confluency.

    • Prepare various concentrations of this compound in fresh cell culture medium (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and wash once with PBS.

    • Add 100 µL of the this compound-containing medium or control medium (with vehicle) to the respective wells.

    • Incubate the cells for a predetermined time (e.g., 1, 6, or 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis and ACE Activity Measurement:

    • After incubation, remove the treatment medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of cell lysis buffer to each well and incubating on ice for 15 minutes.

    • Centrifuge the plate to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new 96-well black microplate.

    • Perform the ACE activity assay on the cell lysates according to the manufacturer's instructions of the chosen fluorometric assay kit.[4][5] This typically involves adding a fluorogenic ACE substrate and measuring the increase in fluorescence over time.

  • Data Analysis:

    • Determine the ACE activity in each sample based on the rate of fluorescence increase.

    • Normalize the ACE activity to the total protein concentration in each lysate.

    • Compare the ACE activity in this compound-treated cells to that of the vehicle-treated control cells to determine the inhibitory effect of the compound in a cellular environment.

Proposed Investigation of ACE Signaling Pathways

This compound can be a valuable tool to dissect the signaling cascades downstream of ACE. Inhibition of ACE by this compound is expected to have two primary effects: a decrease in the production of Angiotensin II and an increase in the levels of Bradykinin. These changes will, in turn, affect their respective downstream signaling pathways.

Experimental Workflow for Signaling Pathway Analysis

G cluster_0 Cellular Treatment cluster_1 Biochemical Analysis cluster_2 Downstream Signaling Analysis HUVECs HUVECs Treatment Treat with this compound (e.g., 10 µM) or Vehicle HUVECs->Treatment AngII Measure Angiotensin II Levels (ELISA or LC-MS/MS) Treatment->AngII Expected Decrease Bradykinin Measure Bradykinin Levels (ELISA) Treatment->Bradykinin Expected Increase Lysate Prepare Cell Lysates Treatment->Lysate NO_assay Nitric Oxide (NO) Assay Treatment->NO_assay Expected Increase Western Western Blot for: p-ERK, p-Akt, eNOS Lysate->Western

Caption: Proposed workflow for investigating the effects of this compound on ACE-mediated signaling.

Protocol for Investigating Downstream Signaling:

  • Cell Treatment and Sample Collection:

    • Culture HUVECs and treat with an effective concentration of this compound (e.g., 10 µM, approximately 10x the representative IC50) or vehicle control for various time points (e.g., 15 min, 30 min, 1 hr, 6 hr).

    • Collect the cell culture supernatant to measure secreted Angiotensin II and Bradykinin levels using commercially available ELISA kits or LC-MS/MS.[6]

    • Wash the cells with ice-cold PBS and lyse them to prepare protein extracts for Western blot analysis.

  • Western Blot Analysis:

    • Perform Western blotting on the cell lysates to assess the phosphorylation status of key downstream signaling proteins.

    • Probe for phosphorylated and total levels of proteins such as ERK1/2 (p-ERK/ERK), Akt (p-Akt/Akt), and endothelial nitric oxide synthase (eNOS). ACE inhibition is expected to modulate these pathways.

  • Nitric Oxide (NO) Measurement:

    • Measure the production of nitric oxide (NO), a key downstream effector of Bradykinin signaling, in the cell culture supernatant using a Griess reagent-based assay or a fluorescent NO probe.

Expected Outcomes:

  • Treatment with this compound should lead to a dose- and time-dependent decrease in Angiotensin II levels and an increase in Bradykinin levels in the cell culture medium.

  • Changes in the phosphorylation of ERK, Akt, and eNOS would indicate the modulation of their respective signaling pathways by this compound-mediated ACE inhibition.

  • An increase in NO production would be consistent with the potentiation of Bradykinin signaling.

ACE Signaling Pathways

The following diagrams illustrate the canonical ACE signaling pathways and the expected points of intervention by this compound.

Renin-Angiotensin System (RAS)

G Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Secretion AT1R->Vasoconstriction ACE ACE KarnamicinB1 This compound KarnamicinB1->ACE Renin Renin

Caption: this compound inhibits ACE, blocking Angiotensin II production.

Kallikrein-Kinin System

G Bradykinin Bradykinin Inactive Inactive Peptides Bradykinin->Inactive B2R B2 Receptor Bradykinin->B2R Vasodilation Vasodilation, NO Production B2R->Vasodilation ACE ACE KarnamicinB1 This compound KarnamicinB1->ACE

Caption: this compound inhibits ACE, preventing Bradykinin degradation.

By utilizing this compound as a chemical probe with the protocols and experimental frameworks outlined above, researchers can gain valuable insights into the multifaceted roles of Angiotensin-Converting Enzyme in health and disease.

References

Elucidating the Biosynthesis of Kanamycin B: An Isotopic Labeling Approach

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Kanamycin B, a potent aminoglycoside antibiotic, is a valuable precursor for the semi-synthetic antibiotic dibekacin. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at improving its production and generating novel, more effective derivatives. This document outlines the application of isotopic labeling studies to elucidate the biosynthetic origins of Kanamycin B, a compound often referred to by the misspelling "Karnamicin B1". Isotopic labeling is a powerful technique to trace the incorporation of metabolic precursors into a final product, thereby revealing the intricate enzymatic steps of its biosynthesis.

The core structure of Kanamycin B, like other aminoglycosides such as neomycin and gentamicin, is assembled from sugar-derived units. The biosynthesis of these antibiotics involves a complex series of enzymatic reactions that build upon a central aminocyclitol core, in this case, 2-deoxystreptamine (2-DOS). By feeding the producing organism, Streptomyces kanamyceticus, with isotopically labeled precursors such as ¹³C-glucose, researchers can track the journey of these labeled atoms into the Kanamycin B molecule. Subsequent analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy reveals the precise location of the isotopic labels, providing definitive evidence for the biosynthetic pathway.

Proposed Biosynthetic Pathway of Kanamycin B

The biosynthesis of Kanamycin B is understood to proceed through the formation of its constituent units: 2-deoxystreptamine (2-DOS), kanosamine, and 6-amino-6-deoxy-D-glucose. These units are derived from primary metabolism, with D-glucose serving as a key starting material.[1][2][3] The pathway is part of a larger network that also produces Kanamycin A, indicating the presence of parallel biosynthetic routes.

Kanamycin_B_Biosynthesis D_Glucose D-Glucose G6P Glucose-6-Phosphate D_Glucose->G6P Hexokinase UDP_Glc UDP-Glucose D_Glucose->UDP_Glc L_Glutamine L-Glutamine (Amine Donor) DOS 2-Deoxystreptamine (2-DOS) L_Glutamine->DOS UDP_Kanosamine UDP-Kanosamine L_Glutamine->UDP_Kanosamine UDP_6AG UDP-6-amino-6-deoxy- D-glucose L_Glutamine->UDP_6AG Kanamycin_B Kanamycin B L_Glutamine->Kanamycin_B DOI 2-deoxy-scyllo-inosose G6P->DOI DOISynthase DOI->DOS Aminotransferases Paromamine Paromamine DOS->Paromamine UDP_Glc->UDP_Kanosamine Series of enzymatic steps UDP_Glc->UDP_6AG Series of enzymatic steps UDP_Kanosamine->Paromamine Glycosyltransferase Kanamycin_X Kanamycin X UDP_6AG->Kanamycin_X Glycosyltransferase Paromamine->Kanamycin_X Kanamycin_X->Kanamycin_B Aminotransferase Isotopic_Labeling_Workflow cluster_culture Culture Preparation cluster_fermentation Fermentation & Labeling cluster_extraction Isolation & Purification cluster_analysis Analysis start Start prep_culture Prepare S. kanamyceticus seed culture start->prep_culture process process analysis analysis end Elucidated Pathway inoculate Inoculate fermentation media prep_culture->inoculate prep_media Prepare fermentation media (Control and Labeled) prep_media->inoculate feed_precursor Feed isotopic precursor (e.g., [U-13C6]glucose) inoculate->feed_precursor ferment Incubate under optimal conditions feed_precursor->ferment harvest Harvest culture broth ferment->harvest extract Extract Kanamycin B harvest->extract purify Purify Kanamycin B (e.g., HPLC) extract->purify ms_analysis Mass Spectrometry (MS) - Determine isotopic enrichment purify->ms_analysis nmr_analysis NMR Spectroscopy (1H, 13C) - Locate isotopic labels purify->nmr_analysis ms_analysis->end nmr_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Karnamicin B1 Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the fermentation of Karnamicin B1.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and pH for Streptomyces kanamyceticus fermentation to produce this compound?

A1: The optimal temperature for Streptomyces kanamyceticus growth and Karnamicin production is typically between 28-30°C.[1] The pH of the fermentation medium should be maintained in the range of 8.0-8.6 for maximal yields.[2]

Q2: What are the key media components for this compound production?

A2: A well-defined medium is crucial for high-yield fermentation. Key components include a primary carbon source, a nitrogen source, and essential mineral salts. Common carbon sources are starch and glucose, while nitrogen sources can include soybean meal, peptone, and yeast extract.[3] Inorganic salts like magnesium sulfate, potassium phosphate, and calcium carbonate are also important for optimal growth and antibiotic production.[2][3]

Q3: How can I increase the ratio of this compound to Karnamicin A in my fermentation?

A3: Karnamicin A and B are synthesized through parallel pathways. The conversion of Karnamicin B to Karnamicin A is catalyzed by the enzymes KanJ and KanK.[4] To increase the yield of this compound, you can employ metabolic engineering strategies such as disrupting the kanJ gene in S. kanamyceticus. This has been shown to result in a significant accumulation of Karnamicin B.[4]

Q4: What are common causes for low or no this compound yield?

A4: Several factors can contribute to low yields, including:

  • Suboptimal Fermentation Conditions: Incorrect temperature, pH, or aeration.

  • Media Composition: Lack of essential nutrients or presence of inhibitory substances.

  • Strain Viability: Poor health or contamination of the S. kanamyceticus culture.

  • Product Degradation: Karnamicin can degrade at high temperatures, improper pH, or prolonged exposure to light.[5]

Troubleshooting Guide

This guide addresses common problems encountered during this compound fermentation.

Problem Possible Cause Recommended Action
Low Biomass Inadequate nutrient supply in the medium.Optimize the concentration of carbon and nitrogen sources. Refer to the Media Optimization Protocol.
Suboptimal growth conditions (temperature, pH).Ensure temperature is maintained at 28-30°C and pH between 8.0-8.6.[1][2]
Poor aeration or agitation.Increase agitation speed or aeration rate to improve oxygen transfer.
Low this compound Titer Carbon catabolite repression.Consider using a fed-batch strategy to maintain a low concentration of readily metabolizable sugars like glucose.
Phosphate inhibition of secondary metabolism.Optimize the initial phosphate concentration in the medium. High phosphate levels can repress antibiotic production.
Inefficient precursor supply.Experiment with precursor feeding. See the Precursor Feeding Strategy Protocol.
High Karnamicin A to B Ratio High expression or activity of kanJ and kanK genes.Consider genetic modification to disrupt the kanJ gene.[4]
Inconsistent Batch-to-Batch Yields Variability in inoculum quality.Standardize the inoculum preparation procedure, including spore concentration and age of the seed culture.
Fluctuation in raw material quality.Source high-quality, consistent raw materials for media preparation.
Product Degradation Instability of this compound during fermentation or downstream processing.Protect the fermentation broth and subsequent extracts from light and high temperatures.[5] Maintain a stable pH.

Experimental Protocols

Media Optimization using Plackett-Burman and Response Surface Methodology (RSM)

This protocol outlines a statistical approach to optimize the fermentation medium for enhanced this compound production.

a. Screening of Significant Factors (Plackett-Burman Design):

  • Factor Selection: Identify a list of potentially influential media components (e.g., starch, soybean meal, glucose, K2HPO4, MgSO4·7H2O, CaCO3).

  • Experimental Design: Use a Plackett-Burman design to screen for the most significant factors affecting this compound yield with a minimal number of experiments. Each factor is tested at a high (+) and low (-) level.

  • Data Analysis: Analyze the results to identify the media components with the most significant positive or negative effects on this compound production.

b. Optimization of Significant Factors (Response Surface Methodology):

  • Factor Selection: Choose the top 2-3 most significant factors identified from the Plackett-Burman experiment.

  • Experimental Design: Employ a Central Composite Design (CCD) or Box-Behnken Design to study the interactions between the selected factors and determine their optimal concentrations.

  • Model Fitting and Validation: Develop a mathematical model to describe the relationship between the factors and the response (this compound yield). Validate the model through additional experiments at the predicted optimal conditions.

Precursor Feeding Strategy

While specific precursors for Karnamicin B are not well-documented for feeding, a general strategy to identify and utilize them is as follows:

  • Identify Potential Precursors: Based on the known biosynthesis pathway of aminoglycosides, potential precursors include D-glucosamine and 2-deoxystreptamine.

  • Small-Scale Feeding Experiments:

    • Culture S. kanamyceticus in a production medium.

    • At the onset of the stationary phase (idiophase), when secondary metabolism typically begins, divide the culture into smaller, equal volumes.

    • To each sub-culture, add a different potential precursor at varying concentrations. Include a control with no precursor addition.

    • Continue the fermentation for a set period.

  • Analysis: Quantify the this compound concentration in each culture using HPLC.

  • Scale-Up: If a precursor is found to significantly enhance the yield, optimize its feeding time and concentration for larger-scale fermentations.

Quantification of Karnamicin A and B using HPLC

This protocol provides a general method for the analysis of Karnamicins. Specific conditions may need to be optimized for your equipment and standards.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). Gradient or isocratic elution can be used.
Detection UV detection at a low wavelength (e.g., 210 nm) after derivatization, or Evaporative Light Scattering Detector (ELSD) for direct detection.[6]
Flow Rate Typically 0.8 - 1.2 mL/min
Column Temperature 25-30°C
Sample Preparation Centrifuge the fermentation broth to remove cells. Filter the supernatant through a 0.22 µm filter before injection. Dilute if necessary.

Note: Due to the lack of a strong chromophore, derivatization may be necessary for sensitive UV detection. Pre-column derivatization with agents like o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is common.

Signaling Pathways and Experimental Workflows

Kanamycin_Biosynthesis_Pathway cluster_precursors Precursors cluster_common_intermediate Common Intermediate cluster_parallel_pathways Parallel Biosynthesis D-Glucose D-Glucose 2-deoxystreptamine 2-deoxystreptamine D-Glucose->2-deoxystreptamine L-Glutamine L-Glutamine L-Glutamine->2-deoxystreptamine Kanamycin B Kanamycin B 2-deoxystreptamine->Kanamycin B Glycosyltransferases & Other enzymes kanJ_kanK kanJ, kanK (Hydroxylase, Aminotransferase) Kanamycin B->kanJ_kanK Kanamycin A Kanamycin A kanJ_kanK->Kanamycin A

Caption: Simplified Kanamycin A and B biosynthesis pathway.

Media_Optimization_Workflow start Start: Define Media Components plackett_burman Plackett-Burman Design (Screening for significant factors) start->plackett_burman rsm Response Surface Methodology (Optimization of significant factors) plackett_burman->rsm Identified Significant Factors validation Experimental Validation rsm->validation Predicted Optimal Concentrations end End: Optimized Medium validation->end

Caption: Workflow for statistical media optimization.

Global_Regulation_of_Secondary_Metabolism cluster_signals Environmental Signals cluster_regulators Global Regulators cluster_pathway Biosynthesis Gene Cluster Phosphate_Limitation Phosphate Limitation PhoP PhoP Phosphate_Limitation->PhoP Nitrogen_Limitation Nitrogen Limitation GlnR GlnR Nitrogen_Limitation->GlnR Carbon_Source Carbon Source (e.g., Glucose) Crp Crp Carbon_Source->Crp Kanamycin_BGC Kanamycin Biosynthesis Gene Cluster PhoP->Kanamycin_BGC +/- GlnR->Kanamycin_BGC +/- Crp->Kanamycin_BGC - (Repression) Kanamycin_Production Kanamycin Production Kanamycin_BGC->Kanamycin_Production

Caption: Global regulation of secondary metabolism in Streptomyces.

References

Overcoming challenges in the total synthesis of the Karnamicin B1 core structure

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The total synthesis of Karnamicin B1 has been reported, but detailed experimental procedures and troubleshooting guides are not widely available in the public domain. This technical support center provides guidance based on a hypothesized synthetic route and common challenges encountered in the synthesis of structurally similar polysubstituted pyridine and thiazole derivatives. The information herein is intended for experienced researchers and should be adapted based on specific experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in constructing the fully substituted hydroxypyridine core of this compound?

A1: The primary challenges in synthesizing a polysubstituted pyridine ring, such as the one in this compound, include:

  • Regiocontrol: Achieving the desired substitution pattern on the pyridine ring can be difficult. Many classical pyridine syntheses, like the Hantzsch synthesis, can produce mixtures of isomers if the precursors are not appropriately designed.

  • Aromatization: The final step in many pyridine syntheses is an oxidation or elimination to form the aromatic ring. This step can sometimes lead to low yields or decomposition of sensitive functional groups.

  • Functional Group Compatibility: The precursors to the pyridine ring may contain sensitive functional groups that are not compatible with the reaction conditions required for cyclization and aromatization. Protecting group strategies are often necessary.

Q2: I am having trouble with the Hantzsch-type synthesis for the thiazole moiety. What are common issues?

A2: The Hantzsch thiazole synthesis, a common method for forming this ring system, typically involves the reaction of an α-haloketone with a thioamide. Common problems include:

  • Low Yields: This can be due to side reactions of the α-haloketone, which is a reactive electrophile. Self-condensation or reaction with other nucleophiles can compete with the desired reaction.

  • Difficult Purification: The crude reaction mixture can contain unreacted starting materials, the desired product, and various byproducts. Purification by chromatography can be challenging due to similar polarities of the components.

  • Thioamide Instability: Some thioamides can be unstable, especially under harsh reaction conditions. It is crucial to use a high-quality thioamide and appropriate reaction temperatures.

Q3: How can I improve the yield of the coupling reaction between the pyridine and thiazole fragments?

A3: The coupling of two heterocyclic fragments is a significant challenge. Assuming a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Negishi coupling), common strategies to improve yields include:

  • Ligand Screening: The choice of phosphine ligand for the metal catalyst (e.g., Palladium or Nickel) is critical. A variety of commercially available ligands should be screened to find the optimal one for the specific substrates.

  • Base and Solvent Optimization: The strength and nature of the base, as well as the polarity of the solvent, can have a profound impact on the reaction rate and yield. A systematic optimization of these parameters is recommended.

  • Purity of Coupling Partners: Impurities in either the pyridine or thiazole fragment can poison the catalyst and inhibit the reaction. Ensure that both starting materials are of the highest possible purity.

Troubleshooting Guides

Problem 1: Low Yield in the Hantzsch Pyridine Synthesis
Symptom Possible Cause Suggested Solution
Complex mixture of products observed by TLC/LC-MSCompeting side reactions (e.g., Michael addition, self-condensation of the β-ketoester).- Lower the reaction temperature. - Use a milder catalyst or base. - Slowly add one of the reactants to maintain a low concentration.
Starting materials remain unreactedInsufficient reaction temperature or time. The catalyst is inactive.- Increase the reaction temperature or prolong the reaction time. - Use a fresh batch of catalyst. - Screen different catalysts (e.g., various Lewis or Brønsted acids).
Desired dihydropyridine intermediate is formed but does not aromatizeInefficient oxidation step. The oxidant is too harsh and causes decomposition.- Screen different oxidants (e.g., DDQ, MnO₂, CAN). - Optimize the stoichiometry of the oxidant. - Consider a two-step procedure: isolate the dihydropyridine first, then perform the oxidation.
Problem 2: Formation of Impurities in the Thiazole Synthesis
Symptom Possible Cause Suggested Solution
A major byproduct with a mass corresponding to the self-condensation of the α-haloketone is observed.The α-haloketone is too reactive under the reaction conditions.- Lower the reaction temperature. - Use a less polar solvent to reduce the rate of SN2 reactions. - Add the α-haloketone slowly to the thioamide solution.
The desired product is contaminated with unreacted thioamide.The α-haloketone is the limiting reagent or has decomposed. The reaction has not gone to completion.- Use a slight excess (1.1-1.2 equivalents) of the α-haloketone. - Ensure the α-haloketone is pure and has not been stored for a long time. - Increase the reaction time or temperature.
The product is dark and difficult to purify.Decomposition of starting materials or product.- Degas the solvent to remove oxygen. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Use a lower reaction temperature.

Quantitative Data Summary

Table 1: Representative Yields for a Key Suzuki Coupling Step in a Hypothesized this compound Synthesis

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results may vary.

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10045
2Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O10078
3Pd(OAc)₂XPhosCs₂CO₃THF/H₂O8065
4PdCl₂(dppf)-Na₂CO₃DME/H₂O9052

Experimental Protocols

Proposed Protocol for a Key Suzuki Coupling Reaction

Reaction: Coupling of a brominated pyridine intermediate with a thiazole boronic ester.

Materials:

  • Bromopyridine intermediate (1.0 eq)

  • Thiazole boronic ester (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • SPhos (0.04 eq)

  • K₃PO₄ (3.0 eq)

  • Anhydrous Dioxane

  • Degassed Water

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the bromopyridine intermediate, thiazole boronic ester, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G KarnamicinB1 This compound Core Coupling Suzuki or Stille Coupling KarnamicinB1->Coupling Key Disconnection Pyridine Polysubstituted Pyridine Pyridine_Precursors Pyridine Precursors (e.g., β-ketoester, enone, ammonia) Pyridine->Pyridine_Precursors Hantzsch Pyridine Synthesis Thiazole Thiazole Derivative Thiazole_Precursors Thiazole Precursors (e.g., α-haloketone, thioamide) Thiazole->Thiazole_Precursors Hantzsch Thiazole Synthesis Coupling->Pyridine Coupling->Thiazole

Caption: Proposed retrosynthetic analysis of the this compound core structure.

G Start Start: Low Yield in Suzuki Coupling Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Ligand Screen Different Phosphine Ligands Check_Purity->Optimize_Ligand If Pure Failure Still Low Yield: Re-evaluate Strategy Check_Purity->Failure If Impure Optimize_Base Optimize Base and Solvent System Optimize_Ligand->Optimize_Base Check_Temp Adjust Reaction Temperature Optimize_Base->Check_Temp Success Success: Improved Yield Check_Temp->Success Improvement Check_Temp->Failure No Improvement

Caption: Troubleshooting workflow for a low-yielding Suzuki coupling reaction.

G Setup 1. Assemble Reaction in Schlenk Flask Degas 2. Evacuate and Backfill with Argon Setup->Degas Add_Reagents 3. Add Solvents and Reagents Degas->Add_Reagents Heat 4. Heat to Desired Temperature Add_Reagents->Heat Monitor 5. Monitor by TLC/LC-MS Heat->Monitor Workup 6. Aqueous Workup Monitor->Workup Reaction Complete Purify 7. Column Chromatography Workup->Purify Characterize 8. Characterize Pure Product Purify->Characterize

Caption: General experimental workflow for a cross-coupling reaction.

Optimizing purification protocols to enhance the purity of Karnamicin B1 isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing purification protocols for Karnamicin isolates. Given that Karnamicins are a relatively novel class of angiotensin-converting enzyme inhibitors, this guide draws upon established principles for the purification of natural products from microbial sources.

Troubleshooting Guide

Encountering difficulties during the purification process is a common challenge. The following table outlines potential issues, their likely causes, and recommended solutions to enhance the purity of Karnamicin isolates.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Incomplete cell lysis.Employ more rigorous lysis methods (e.g., sonication, bead beating) or enzymatic digestion.
Suboptimal extraction solvent.Test a range of solvents with varying polarities to identify the most effective one for Karnamicin extraction.
Degradation of the target compound.Perform extraction at a lower temperature and minimize exposure to light and extreme pH.
Poor Resolution in Chromatography Inappropriate stationary or mobile phase.Screen different chromatography columns (e.g., C18, ion-exchange) and optimize the mobile phase composition and gradient.
Column overloading.Reduce the amount of sample loaded onto the column.
Presence of interfering compounds.Introduce a pre-purification step, such as solid-phase extraction (SPE), to remove highly polar or non-polar impurities.
Co-elution of Impurities Similar physicochemical properties of Karnamicin and impurities.Employ orthogonal purification techniques (e.g., combining ion-exchange with reversed-phase chromatography). High-resolution techniques like HPLC or FPLC are recommended.
Formation of aggregates.Add detergents or chaotropic agents to the mobile phase to disrupt aggregates.
Loss of Activity/Degradation pH instability.Maintain a buffered environment throughout the purification process.
Temperature sensitivity.Perform all purification steps at low temperatures (e.g., 4°C).
Oxidation.Add antioxidants, such as dithiothreitol (DTT) or β-mercaptoethanol, to the buffers.

Frequently Asked Questions (FAQs)

Q1: What is the best initial step for isolating Karnamicins from the fermentation broth?

A1: The initial step typically involves separating the biomass (cells) from the culture supernatant by centrifugation or filtration. Subsequently, the choice between extracting the supernatant or the cell pellet depends on whether Karnamicins are secreted into the medium or remain intracellular. Preliminary small-scale extractions of both fractions, followed by analytical techniques like LC-MS, can determine the location of the highest concentration of the target compound.

Q2: How can I efficiently remove pigments and other highly colored impurities?

A2: Pigments and other colored impurities can often be removed using activated charcoal treatment or by employing a solid-phase extraction (SPE) step with a suitable sorbent. It is crucial to first test this on a small scale to ensure that the Karnamicin compound does not bind irreversibly to the charcoal or SPE material.

Q3: My Karnamicin isolate appears pure by HPLC, but I still see issues in downstream applications. What could be the cause?

A3: Even if a compound appears as a single peak in HPLC, it may still contain impurities that do not absorb at the detection wavelength or co-elute perfectly. Consider using a different detection method (e.g., mass spectrometry) or an orthogonal separation technique to assess purity further. Contamination with endotoxins, if the producing organism is Gram-negative, can also interfere with biological assays.[1]

Q4: What are the key challenges associated with purifying aminoglycoside-like compounds?

A4: Aminoglycosides are known to be challenging to purify due to their high hydrophilicity and their tendency to adhere to negatively charged surfaces.[2] While Karnamicins are not aminoglycosides, they may present similar challenges depending on their specific chemical structure. These challenges often necessitate the use of specialized chromatography techniques, such as hydrophilic interaction chromatography (HILIC) or ion-pair chromatography.[2][3]

Experimental Protocols

Culturing of Lechevalieria rhizosphaerae

Lechevalieria rhizosphaerae has been identified as a producer of Karnamicins.[4][5] A general protocol for its cultivation is as follows:

  • Inoculation: Inoculate a suitable liquid medium (e.g., ISP2 broth) with a fresh culture of L. rhizosphaerae.

  • Incubation: Incubate the culture at 28-30°C with shaking at 200-250 rpm for 7-14 days.

  • Monitoring: Monitor growth and secondary metabolite production periodically using microscopy and analytical techniques (e.g., HPLC-MS).

Crude Extract Preparation
  • Separation: Separate the mycelium from the culture broth by centrifugation at 8,000 x g for 20 minutes.

  • Extraction:

    • Supernatant: Extract the supernatant twice with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Mycelium: Homogenize the mycelium in a solvent like methanol or acetone, followed by filtration and evaporation.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Multi-Step Chromatographic Purification
  • Solid-Phase Extraction (SPE):

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Load the solution onto an SPE cartridge (e.g., C18).

    • Wash the cartridge with a non-polar solvent to remove lipids.

    • Elute the Karnamicins with a more polar solvent (e.g., methanol).

  • Ion-Exchange Chromatography (IEX):

    • Based on the predicted isoelectric point of Karnamicin B1, select either a cation or anion exchange resin.

    • Equilibrate the column with a low-ionic-strength buffer.

    • Load the SPE-purified sample.

    • Elute with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Use a C18 column for final polishing.

    • Employ a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

    • Elute with a shallow gradient of the organic solvent.

    • Collect fractions and analyze for purity.

Visualizations

experimental_workflow cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification Cascade cluster_3 Final Product Fermentation Fermentation of L. rhizosphaerae Harvesting Harvesting: Centrifugation/Filtration Fermentation->Harvesting Extraction Crude Extraction (Solvent-based) Harvesting->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration SPE Solid-Phase Extraction (SPE) Concentration->SPE IEX Ion-Exchange Chromatography (IEX) SPE->IEX RP_HPLC Reversed-Phase HPLC (RP-HPLC) IEX->RP_HPLC Pure_Karnamicin Pure this compound Isolate RP_HPLC->Pure_Karnamicin

Caption: A generalized experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Initial Chromatography q1 Is the peak of interest well-separated? start->q1 ans1_yes Yes q1->ans1_yes:n ans1_no No q1->ans1_no:n q2 Is the yield acceptable? ans1_yes->q2 sol1 Optimize Gradient and/or Mobile Phase ans1_no->sol1 sol1->q1 sol2 Try an Orthogonal Chromatography Method (e.g., IEX if using RP) ans2_yes Yes q2->ans2_yes:e ans2_no No q2->ans2_no:w end Proceed to Final Polishing Step ans2_yes->end sol3 Check for Protein Precipitation/Aggregation ans2_no->sol3 sol4 Investigate Sample Loss During Preparation sol3->sol4 sol4->q2

Caption: A decision tree for troubleshooting common chromatography purification issues.

References

Troubleshooting inconsistent results in Karnamicin B1 bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Karnamicin B1 bioassays. Our aim is to help you address common issues that can lead to inconsistent results and ensure the reliability and accuracy of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your this compound bioassays.

Section 1: Inconsistent or Unexpected Readings

Question: Why am I observing high variability between replicate wells?

Answer: High variability between replicates is a common issue that can often be traced back to procedural inconsistencies. Here are several potential causes and solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability.[1]

    • Solution: Ensure your pipettes are properly calibrated. Use fresh tips for each replicate. When adding reagents, dispense the liquid against the side of the well to avoid splashing and ensure it reaches the bottom. Avoid introducing bubbles.[1]

  • Improper Mixing: Inadequate mixing of reagents within the wells can lead to non-uniform reactions.

    • Solution: After adding all reagents, gently tap the plate to ensure thorough mixing.[1] Be careful not to cross-contaminate between wells.

  • Edge Effects: Wells on the perimeter of the microplate can be more susceptible to evaporation and temperature fluctuations, leading to skewed results.

    • Solution: Avoid using the outer wells for critical samples. Instead, fill them with a buffer or sterile medium to create a humidity barrier.

  • Cell Seeding Density: If you are using a cell-based assay, uneven cell distribution will result in variable readings.

    • Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between seeding replicates.

Question: My absorbance/fluorescence readings are fluctuating unexpectedly.

Answer: Fluctuating signals can be caused by several factors, from reagent issues to instrument settings.

  • Precipitate Formation: The presence of precipitates in the wells can interfere with optical readings.[1]

    • Solution: Visually inspect the wells for any turbidity or precipitates. If present, you may need to adjust the concentration of your sample or buffer components. Consider sample filtration or centrifugation prior to the assay.[1]

  • Air Bubbles: Bubbles in the wells can scatter light and lead to erroneous readings.[1]

    • Solution: Be careful during pipetting to avoid introducing bubbles. If bubbles are present, they can sometimes be removed by gently poking them with a sterile pipette tip.

  • Reagent Instability: Degradation of reagents, including this compound, can lead to inconsistent activity.

    • Solution: Store all reagents according to the manufacturer's instructions.[1] Prepare fresh dilutions of this compound for each experiment.

Section 2: Issues with the Standard Curve

Question: Why is my standard curve not linear?

Answer: A non-linear standard curve can invalidate your results. Here are some common reasons for this issue:

  • Incorrect Standard Preparation: Errors in the serial dilution of your standards are a frequent cause of non-linearity.[1]

    • Solution: Carefully prepare your standards, ensuring accurate dilutions at each step. Use calibrated pipettes and fresh tips for each dilution. It is good practice to prepare a fresh standard curve for every new experiment.[1]

  • Suboptimal Assay Range: The concentrations of your standards may fall outside the linear range of the assay.

    • Solution: Adjust the concentration range of your standards to ensure they bracket the expected concentration of your samples. You may need to perform a preliminary experiment to determine the optimal range.

  • Reagent Saturation: At high concentrations, the substrate or enzyme may become saturated, leading to a plateau in the signal.[1]

    • Solution: Dilute your standards to a range where the response is linear.

Illustrative Data Tables

The following tables provide examples of expected results from a well-performed this compound bioassay versus a problematic one.

Table 1: Example of a Reliable this compound Standard Curve

Standard Concentration (µM)Absorbance (OD 450nm) - Replicate 1Absorbance (OD 450nm) - Replicate 2Absorbance (OD 450nm) - Replicate 3Mean AbsorbanceStandard Deviation
100.1050.1080.1060.1060.0015
50.2110.2150.2130.2130.0020
2.50.4250.4220.4280.4250.0030
1.250.8500.8550.8520.8520.0025
0.6251.6901.7001.6951.6950.0050

Table 2: Example of an Inconsistent this compound Standard Curve with High Variability

Standard Concentration (µM)Absorbance (OD 450nm) - Replicate 1Absorbance (OD 450nm) - Replicate 2Absorbance (OD 450nm) - Replicate 3Mean AbsorbanceStandard Deviation
100.1100.1250.1050.1130.0104
50.2300.2550.2200.2350.0178
2.50.4500.5100.4300.4630.0416
1.250.8900.9800.8500.9070.0666
0.6251.7501.9001.6801.7770.1127

Experimental Protocol: this compound ACE Inhibition Bioassay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on Angiotensin-Converting Enzyme (ACE).

Materials:

  • This compound

  • ACE from rabbit lung

  • Substrate: Hippuryl-His-Leu (HHL)

  • Assay Buffer: 100 mM borate buffer with 300 mM NaCl, pH 8.3

  • 2,4,6-Trinitrobenzene sulfonic acid (TNBSA)

  • Microplate reader (450 nm)

  • 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of this compound in the assay buffer to create a range of test concentrations.

    • Prepare a solution of ACE in the assay buffer.

    • Prepare a solution of HHL in the assay buffer.

  • Assay Protocol:

    • Add 20 µL of the this compound dilutions (or control solvent) to the wells of a 96-well plate.

    • Add 20 µL of the ACE solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 40 µL of the HHL substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of TNBSA solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Troubleshooting Workflow for Inconsistent Bioassay Results

TroubleshootingWorkflow Start Inconsistent Results Observed CheckPipetting Review Pipetting Technique - Calibration - Consistent Volume - No Bubbles Start->CheckPipetting CheckReagents Examine Reagents - Proper Storage - Fresh Preparations - No Precipitation Start->CheckReagents CheckPlate Inspect Microplate - No Bubbles or Precipitates - Consistent Well Volumes - Avoid Edge Effects Start->CheckPlate CheckInstrument Verify Instrument Settings - Correct Wavelength - Appropriate Gain Settings Start->CheckInstrument AnalyzeCurve Analyze Standard Curve - Linearity - R-squared Value CheckPipetting->AnalyzeCurve CheckReagents->AnalyzeCurve CheckPlate->AnalyzeCurve CheckInstrument->AnalyzeCurve RedoDilutions Prepare Fresh Standard Dilutions AnalyzeCurve->RedoDilutions Curve Not Linear OptimizeAssay Optimize Assay Parameters - Concentration Range - Incubation Times AnalyzeCurve->OptimizeAssay Curve Linear, but Sample Results Off Resolved Issue Resolved AnalyzeCurve->Resolved Curve and Results OK RedoDilutions->Resolved OptimizeAssay->Resolved RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI       AngiotensinII Angiotensin II AngiotensinI->AngiotensinII       Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI KarnamicinB1 This compound KarnamicinB1->ACE

References

Technical Support Center: Regioselective Synthesis of Kanamycin B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective synthesis of Kanamycin B derivatives. This resource provides answers to frequently asked questions and troubleshooting guides for common issues encountered during the synthesis of these complex molecules. Our goal is to assist researchers, scientists, and drug development professionals in navigating the challenges of aminoglycoside chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselective synthesis of Kanamycin B derivatives a major focus in antibiotic research?

A1: The clinical utility of Kanamycin B is threatened by the emergence of bacterial resistance, primarily due to aminoglycoside-modifying enzymes (AMEs).[1][2] These enzymes inactivate the antibiotic by modifying its hydroxyl (-OH) or amino (-NH2) groups at specific positions.[3] By selectively modifying Kanamycin B at these positions, it is possible to create new derivatives that can evade enzymatic inactivation, thus restoring or enhancing antibacterial activity against resistant strains.[4] Furthermore, targeted modifications can also reduce the toxicity associated with aminoglycosides.[5][6]

Q2: What are the key functional groups on Kanamycin B that are targeted for modification?

A2: Kanamycin B has multiple amino and hydroxyl groups, making regioselective modification challenging. The most common sites for modification by AMEs, and therefore the primary targets for synthetic modification, are the amino groups at N-1, N-3, N-6', and N-2'' and the hydroxyl groups at O-3', O-4', O-2'', and O-5. Modifications at the N-1 and N-6' positions have proven particularly successful in overcoming resistance.[1]

Q3: What are the primary strategies for achieving regioselective functionalization of Kanamycin B?

A3: The main strategies revolve around differentiating the reactivity of the various amino and hydroxyl groups. This is typically achieved through:

  • Protecting Group Strategies: Temporarily blocking more reactive sites to allow for modification at a specific, less reactive site. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).

  • Exploiting Inherent Reactivity: Under specific reaction conditions, certain amino or hydroxyl groups are inherently more nucleophilic, allowing for selective modification without the need for protecting groups. For example, the 6'-amino group is often the most reactive.

  • Chemoenzymatic Synthesis: Utilizing enzymes that exhibit high regioselectivity to carry out specific modifications, such as N-acylation or N-alkylation.[7][8] This approach offers mild reaction conditions and can simplify purification.

  • Directed Synthesis: Using temporary linking groups to bring a reagent to a specific position on the Kanamycin B scaffold.

Q4: I'm considering a chemoenzymatic approach. What are its main advantages and limitations?

A4: Chemoenzymatic synthesis offers several advantages, including:

  • High Regioselectivity: Enzymes can distinguish between similar functional groups on the Kanamycin B molecule, leading to highly specific modifications with minimal side products.[7]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at or near room temperature and neutral pH, which is ideal for sensitive molecules like aminoglycosides.

  • Reduced Need for Protecting Groups: The high selectivity of enzymes often eliminates the need for complex and lengthy protection/deprotection steps, leading to shorter and more efficient synthetic routes.[8]

However, there are also limitations to consider:

  • Enzyme Availability and Stability: The required enzymes may not be commercially available and could require in-house expression and purification. Enzymes can also be sensitive to reaction conditions and may have limited stability.

  • Substrate Scope: An enzyme may only accept a limited range of substrates, which could restrict the types of modifications that can be made.

Troubleshooting Guides

Q1: I am attempting a selective N-acylation of Kanamycin B, but I'm getting a complex mixture of products. How can I improve the regioselectivity?

A1: This is a common issue due to the multiple amino groups with similar reactivity. Here are some steps to troubleshoot this problem:

  • Protecting Groups: The most reliable method is to use a protecting group strategy. The 6'-amino group is generally the most nucleophilic, followed by the 1-amino group. You can use this to your advantage. For instance, you can first protect all amino groups, then selectively deprotect one for subsequent modification.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence selectivity. For example, selective N-acylation at the 1-N position of Kanamycin A has been achieved by using partially trimethylsilylated Kanamycin A in acetone.[9]

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction at the most reactive site.

    • Stoichiometry: Carefully controlling the stoichiometry of your acylating agent is crucial. Using only one equivalent or slightly less can favor mono-acylation at the most reactive site.

  • pH Control: The protonation state of the amino groups is pH-dependent. Adjusting the pH can modulate the nucleophilicity of the different amino groups, potentially leading to improved selectivity.

Q2: My multi-step synthesis involving protecting groups is resulting in a very low overall yield. What are the common pitfalls?

A2: Low yields in multi-step syntheses with protecting groups are often due to cumulative losses at each step. Here are some areas to investigate:

  • Protection/Deprotection Conditions: Ensure that your protection and deprotection conditions are optimized and high-yielding. Incomplete reactions or side reactions during these steps are a common source of yield loss. For example, when removing Boc groups with trifluoroacetic acid (TFA), ensure the reaction goes to completion and that the workup effectively removes all TFA salts.[10]

  • Purification: Purifying polar compounds like Kanamycin B derivatives can be challenging.

    • Column Chromatography: Consider using specialized stationary phases or solvent systems. Ion-exchange chromatography can be very effective for purifying these poly-amino compounds.

    • Precipitation/Crystallization: If possible, try to induce precipitation or crystallization of your product to avoid chromatographic purification, which can often lead to significant sample loss.

  • Stability: Aminoglycosides can be sensitive to strongly acidic or basic conditions. Review your reaction conditions to ensure they are not causing degradation of your starting material or product.

Q3: I am trying to perform a regioselective O-glycosylation on the neamine core of Kanamycin B, but I am getting a mixture of isomers. How can I control the selectivity?

A3: Regioselective glycosylation is challenging due to the presence of multiple hydroxyl groups with similar reactivity. Here are some strategies that have been shown to be effective:

  • Stannylene Acetal Method: This is a powerful method for differentiating between vicinal diols. By forming a temporary stannylene acetal, you can selectively activate one hydroxyl group for glycosylation.

  • Protecting Groups: A carefully planned protecting group strategy is essential. You can protect the more reactive hydroxyl groups, leaving the desired position available for glycosylation.

  • Enzymatic Glycosylation: Using a glycosyltransferase enzyme could provide the highest level of regioselectivity, although this may require access to specialized enzymes.

  • Literature Precedent: There are published methods for the regioselective glycosylation of neamine derivatives at the O-5 or O-6 positions with excellent selectivity and yields.[11] Reviewing these methods in detail may provide a solution to your specific problem.

Data Presentation

Table 1: Comparison of Regioselectivity in N-Acylation of Kanamycin A

MethodTarget PositionSelectivityYieldReference
Direct acylation with NHS esters6'-NH2High57-91%[7]
Acylation of partially trimethylsilylated Kanamycin A in acetone1-NH2High-[9]
Chemoenzymatic N-1 acylation1-NH2>90%>90%[7]

Experimental Protocols

Protocol: Selective 6'-N-Boc Protection of Kanamycin B

This protocol is a generalized procedure based on common practices in aminoglycoside chemistry for the selective protection of the most reactive amino group.

Materials:

  • Kanamycin B sulfate

  • Sodium bicarbonate (NaHCO3)

  • Di-tert-butyl dicarbonate (Boc)2O

  • Dioxane

  • Water

  • Dowex 1x8 (OH- form) resin

Procedure:

  • Free-basing: Dissolve Kanamycin B sulfate in a minimum amount of water. Pass the solution through a column packed with Dowex 1x8 (OH- form) resin, eluting with water. Collect the fractions containing the free-based Kanamycin B (monitor by TLC or other appropriate method). Lyophilize the combined fractions to obtain Kanamycin B as a white solid.

  • Reaction Setup: Dissolve the free-based Kanamycin B in a 1:1 mixture of dioxane and water. Add 1.5 equivalents of NaHCO3 to the solution.

  • Boc Protection: To the stirred solution, add 1.1 equivalents of (Boc)2O dissolved in a small amount of dioxane dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS to confirm the formation of the mono-Boc protected product.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. The resulting aqueous solution can be lyophilized. The crude product is then purified by column chromatography (e.g., silica gel with a gradient of dichloromethane and methanol with a small percentage of ammonium hydroxide) to isolate the 6'-N-Boc-Kanamycin B derivative.

Visualizations

KanamycinB_Structure cluster_labels KanamycinB 6prime_N 6'-NH2 1_N 1-NH2 3_N 3-NH2 3prime_O 3'-OH 4prime_O 4'-OH 2primeprime_O 2''-OH Synthesis_Workflow start Kanamycin B (Starting Material) protect Step 1: Selective Protection of non-target groups (e.g., Boc) start->protect Protecting Agent modify Step 2: Regioselective Modification of target group (e.g., acylation, alkylation) protect->modify Reagent for modification deprotect Step 3: Deprotection (e.g., TFA) modify->deprotect Deprotecting Agent product Final Kanamycin B Derivative deprotect->product Troubleshooting_Tree issue Issue: Low Regioselectivity in N-Acylation q1 Are you using protecting groups? issue->q1 sol1 Consider a protecting group strategy. Protect all amines, then selectively deprotect and modify. q1->sol1 no_pg q2 Have you optimized reaction conditions? q1->q2 yes_pg no_pg No yes_pg Yes sol2 Adjust stoichiometry of acylating agent. Lower reaction temperature. Experiment with different solvents. q2->sol2 no_cond sol3 Re-evaluate your protecting group. Is it stable to the reaction conditions? Is deprotection clean? q2->sol3 yes_cond no_cond No yes_cond Yes

References

Identifying and minimizing degradation products of Karnamicin B1 during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the degradation products of Kanamycin B during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Kanamycin B solutions to minimize degradation?

A1: To ensure the stability of Kanamycin B solutions, they should be stored at 2°C to 8°C and protected from light.[1][2] For long-term storage, lyophilized (freeze-dried) formulations are recommended.[1][2] Kanamycin B in powder or crystalline form can be stored at -20°C or 2-8°C.[3]

Q2: What factors can cause Kanamycin B to degrade?

A2: Kanamycin B is susceptible to degradation under several conditions, including exposure to high temperatures, light, and non-optimal pH levels.[1][2] The primary chemical degradation pathways are hydrolysis and oxidation.[1]

Q3: What are the major degradation products of Kanamycin B?

A3: The degradation of Kanamycin B primarily involves the cleavage of its glycosidic bonds. Key degradation products that have been identified include:

  • 2-deoxystreptamine: The central aminocyclitol core of the Kanamycin B molecule.

  • Nebramine: An aminoglycoside that is also a known degradation product of the related antibiotic, tobramycin.

  • Paromamine: A 4,5-disubstituted 2-deoxystreptamine-containing aminoglycoside.[1]

Q4: How can I detect and quantify Kanamycin B and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose. Various detectors can be coupled with HPLC, such as UV/Fluorescence, Evaporative Light Scattering Detector (ELSD), and Mass Spectrometry (MS), to achieve sensitive and specific detection.[2]

Q5: What is a forced degradation study and why is it important for Kanamycin B?

A5: A forced degradation study, also known as stress testing, involves intentionally subjecting Kanamycin B to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its degradation.[4] This helps to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods that can accurately measure the amount of intact Kanamycin B in the presence of its degradants.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of Kanamycin B potency in solution over a short period. Improper storage temperature (too high).Store Kanamycin B solutions at 2°C to 8°C.[1]
Exposure to light.Store solutions in amber vials or protect from light.[2]
Incorrect pH of the solution.Maintain the pH of the solution between 6.0 and 8.0.[5]
Unexpected peaks appearing in HPLC chromatogram of a stored Kanamycin B sample. Degradation of Kanamycin B.Perform a forced degradation study to identify the degradation products. Compare the retention times of the unknown peaks with those of known degradation products (e.g., 2-deoxystreptamine, nebramine).
Contamination of the sample or mobile phase.Prepare fresh solutions and mobile phases. Ensure proper cleaning of the HPLC system.
Inconsistent results in bacterial selection experiments using Kanamycin B. Degradation of the Kanamycin B stock solution.Prepare fresh Kanamycin B stock solutions regularly. Verify the concentration of the stock solution using HPLC or spectrophotometry.[2]
Presence of Kanamycin-resistant bacteria in the culture.Ensure the use of a susceptible bacterial strain. If resistance is suspected, verify the resistance profile of the bacteria. The presence of resistant bacteria can lead to the enzymatic inactivation of the antibiotic.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of Kanamycin B

This protocol outlines the conditions for stress testing of Kanamycin B to induce degradation and identify potential degradation products. The goal is to achieve approximately 10-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Kanamycin B Stock Solution:

  • Prepare a stock solution of Kanamycin B sulfate in water at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of Kanamycin B stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of Kanamycin B stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of Kanamycin B stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place Kanamycin B sulfate powder in a hot air oven at 80°C for 48 hours.

    • Dissolve the heat-treated powder in water to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of Kanamycin B to UV light (254 nm) and visible light for 7 days.

    • Dilute the exposed solution to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for Kanamycin B and Its Degradation Products

This method is designed to separate Kanamycin B from its potential degradation products.

ParameterCondition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in waterB: Acetonitrile
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)
Injection Volume 20 µL

Data Presentation

Table 1: Summary of Forced Degradation Studies of Kanamycin B

Stress ConditionDurationTemperature% Degradation of Kanamycin B (Example)Major Degradation Products Identified (Example)
0.1 M HCl24 hours60°C15.2%2-deoxystreptamine, Nebramine
0.1 M NaOH8 hours60°C18.5%2-deoxystreptamine
3% H₂O₂24 hoursRoom Temp12.8%Oxidized derivatives
Dry Heat48 hours80°C8.5%Minor unidentified peaks
Photolytic (UV/Vis)7 daysRoom Temp5.1%Minor unidentified peaks

Visualizations

Degradation_Pathway Kanamycin_B Kanamycin B Deg_Products Degradation Products Kanamycin_B->Deg_Products Deoxystreptamine 2-deoxystreptamine Deg_Products->Deoxystreptamine Hydrolysis Nebramine Nebramine Deg_Products->Nebramine Hydrolysis Paromamine Paromamine Deg_Products->Paromamine Hydrolysis Oxidized_Derivatives Oxidized Derivatives Deg_Products->Oxidized_Derivatives Oxidation

Caption: Major degradation pathways of Kanamycin B.

Experimental_Workflow cluster_Stress_Testing Forced Degradation Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Heat Thermal Heat->Stressed_Samples Light Photolytic Light->Stressed_Samples Kanamycin_B_Sample Kanamycin B Sample Kanamycin_B_Sample->Acid Kanamycin_B_Sample->Base Kanamycin_B_Sample->Oxidation Kanamycin_B_Sample->Heat Kanamycin_B_Sample->Light HPLC_Analysis HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Interpretation Data Interpretation (Identify & Quantify Degradants) HPLC_Analysis->Data_Interpretation

Caption: Workflow for identifying Kanamycin B degradation products.

References

Technical Support Center: Enhancing the Resolution of Karnamicin B1 in Analytical Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical chromatography of Karnamicin B1. Our aim is to help you resolve specific issues and enhance the resolution of your chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high resolution for this compound?

A1: The primary challenges in separating this compound from other kanamycin isomers and related substances stem from their high polarity and structural similarity. These characteristics can lead to poor retention on traditional reversed-phase columns, peak tailing, and co-elution of closely related compounds. Furthermore, kanamycin lacks a strong UV chromophore, which can necessitate derivatization or the use of alternative detection methods like mass spectrometry (MS) or pulsed electrochemical detection (PED) to achieve adequate sensitivity.

Q2: Which chromatographic techniques are most effective for separating kanamycin isomers like this compound?

A2: Hydrophilic Interaction Chromatography (HILIC) and Ion-Pairing Liquid Chromatography (IPLC) are two of the most effective techniques.

  • HILIC is well-suited for highly polar compounds like kanamycin, offering good retention and compatibility with mass spectrometry.[1]

  • IPLC utilizes ion-pairing reagents to improve the retention and resolution of ionic analytes like kanamycin on reversed-phase columns.

Q3: How can I improve the peak shape for this compound?

A3: Poor peak shape, often observed as tailing, can be addressed by optimizing the mobile phase. Increasing the ionic strength of the mobile phase by adding a buffer salt can significantly improve peak shape and reduce tailing.[2] Additionally, adjusting the pH of the mobile phase can help control the ionization state of kanamycin and silanol groups on the stationary phase, leading to better peak symmetry.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is not always necessary but can be advantageous. Pre-column derivatization can enhance the detectability of kanamycin when using UV or fluorescence detectors. However, techniques like HILIC coupled with mass spectrometry (HILIC-MS) or IPLC with pulsed electrochemical detection (PED) can provide sensitive and selective analysis without the need for derivatization.[3]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Poor Resolution Between this compound and Other Isomers - Inappropriate stationary phase.- Mobile phase composition not optimized.- Suboptimal pH of the mobile phase.- Stationary Phase: For HILIC, consider a zwitterionic or amide phase. For IPLC, a C18 column can be effective with the right ion-pairing reagent.- Mobile Phase: In HILIC, adjust the ratio of organic solvent (typically acetonitrile) to the aqueous buffer. In IPLC, optimize the concentration of the ion-pairing reagent.- pH: Carefully adjust the mobile phase pH to exploit subtle differences in the pKa values of the kanamycin isomers.
Peak Tailing of this compound - Secondary interactions with residual silanol groups on the stationary phase.- Low ionic strength of the mobile phase.- Column overload.- Mobile Phase Additives: Add a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid) to the mobile phase to mask silanol interactions.- Ionic Strength: Increase the buffer concentration in the mobile phase to improve peak shape.[2]- Sample Concentration: Reduce the sample concentration or injection volume to avoid overloading the column.
Peak Splitting - Mismatch between the injection solvent and the mobile phase.- Column contamination or degradation.- Solvent Mismatch: Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.- Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, a guard column may be necessary, or the analytical column may need replacement.
Co-elution with Impurities from Fermentation Broth - Inadequate sample clean-up.- Solid-Phase Extraction (SPE): Implement a robust SPE protocol to remove interfering matrix components prior to chromatographic analysis. Cation-exchange cartridges are often effective for kanamycin.

Experimental Protocols

Protocol 1: HILIC-MS Method for Kanamycin Isomer Separation

This protocol provides a general framework for separating kanamycin isomers using HILIC coupled with mass spectrometry.

1. Sample Preparation (from Fermentation Broth):

  • Acidify the fermentation broth to pH 4.5-5.0 with sulfuric acid to precipitate mycelium.
  • Centrifuge or filter to remove the solids.
  • Neutralize the supernatant to pH 6.0-7.0 with sodium hydroxide.
  • Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by water.
  • Load the neutralized supernatant onto the SPE cartridge.
  • Wash the cartridge with water to remove unbound impurities.
  • Elute the kanamycin fraction with an appropriate elution solvent (e.g., a mixture of methanol and ammonium hydroxide).
  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. Chromatographic Conditions:

  • Column: ZIC-HILIC column (e.g., 100 x 2.1 mm, 3.5 µm)
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
  • Mobile Phase B: Acetonitrile
  • Gradient Program: | Time (min) | %B | | :--- | :- | | 0.0 | 95 | | 10.0 | 70 | | 12.0 | 70 | | 12.1 | 95 | | 15.0 | 95 |
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target isomers.
  • Optimize other parameters (e.g., capillary voltage, cone voltage, source temperature) based on the instrument manufacturer's guidelines.

Protocol 2: Ion-Pairing HPLC-UV Method (with Pre-column Derivatization)

This protocol is suitable when MS detection is not available and relies on UV detection after derivatization.

1. Sample Preparation and Derivatization:

  • Perform sample clean-up using SPE as described in Protocol 1.
  • To the cleaned sample, add a derivatizing agent (e.g., 9-fluorenylmethyl chloroformate - FMOC-Cl) in a suitable buffer (e.g., borate buffer, pH 8.5).
  • Incubate the reaction mixture to allow for complete derivatization.
  • Quench the reaction if necessary.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
  • Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.0, with 5 mM Sodium Dodecyl Sulfate (as ion-pairing agent).
  • Mobile Phase B: Acetonitrile
  • Gradient Program: Optimize the gradient to achieve separation, starting with a low percentage of Mobile Phase B and gradually increasing it.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 35 °C
  • Injection Volume: 20 µL

3. UV Detection:

  • Set the detection wavelength to the maximum absorbance of the derivatized kanamycin (e.g., 262 nm for FMOC derivatives).

Quantitative Data Summary

MethodStationary PhaseKey Mobile Phase ComponentsKanamycin A Retention Time (min)This compound Retention Time (min)Resolution (A vs B1)Reference
LC-ELSDSpherisorb ODS-2 C18Heptafluorobutyric acid (HFBA) as ion-pairing agent~3.9~5.02.7[4]

Note: The resolution value is for Kanamycin A and Kanamycin B. Specific data for this compound may vary.

Visualized Workflows

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis Fermentation_Broth Fermentation_Broth Acidification Acidification Fermentation_Broth->Acidification Adjust pH to 4.5-5.0 Centrifugation Centrifugation Acidification->Centrifugation Remove Solids Neutralization Neutralization Centrifugation->Neutralization Adjust pH to 6.0-7.0 SPE SPE Neutralization->SPE Load onto SCX cartridge Elution Elution SPE->Elution Elute Kanamycin Reconstitution Reconstitution Elution->Reconstitution Dry and Reconstitute Injection Injection Reconstitution->Injection Inject into LC system HILIC_Separation HILIC_Separation Injection->HILIC_Separation HILIC Column MS_Detection MS_Detection HILIC_Separation->MS_Detection ESI+ Data_Analysis Data_Analysis MS_Detection->Data_Analysis Quantification

Caption: Workflow for HILIC-MS analysis of this compound.

Troubleshooting_Logic Start Poor Resolution Observed Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Tailing Is there Peak Tailing? Check_Peak_Shape->Tailing Yes Splitting Is there Peak Splitting? Check_Peak_Shape->Splitting No Tailing Optimize_Stationary_Phase Consider Alternative Stationary Phase Check_Peak_Shape->Optimize_Stationary_Phase Good Shape, Still Poor Resolution Optimize_MP Optimize Mobile Phase (Ionic Strength, pH) Tailing->Optimize_MP Check_Solvent Check Injection Solvent vs. Mobile Phase Splitting->Check_Solvent Yes Good_Resolution Resolution Improved Optimize_MP->Good_Resolution Adjust_Solvent Adjust Injection Solvent Check_Solvent->Adjust_Solvent Adjust_Solvent->Good_Resolution Optimize_Stationary_Phase->Good_Resolution

Caption: Logic diagram for troubleshooting poor resolution.

References

Technical Support Center: Overcoming Bacterial Resistance to Karnamicin B1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to overcome bacterial resistance to Karnamicin B1 and other aminoglycoside antibiotics.

Frequently Asked Questions (FAQs)

Q1: My bacterial culture is showing resistance to this compound. What are the most common reasons?

A1: Resistance to aminoglycosides like this compound is typically multifactorial. The three primary mechanisms are:

  • Enzymatic Modification: Bacteria may produce Aminoglycoside Modifying Enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to its ribosomal target.[1][2][3][4] These enzymes include N-acetyltransferases (AACs), O-nucleotidyltransferases (ANTs), and O-phosphotransferases (APHs).[1][3] This is the most prevalent mechanism of clinical resistance.[2][3]

  • Efflux Pumps: Bacteria can actively pump the antibiotic out of the cell using efflux pumps, such as the MexXY-OprM system in Pseudomonas aeruginosa, preventing it from reaching a high enough concentration to be effective.[5][6][7]

  • Target Site Modification: Mutations or enzymatic modifications (e.g., methylation by 16S rRNA methyltransferases) in the 16S rRNA, the binding site of aminoglycosides on the bacterial ribosome, can reduce the binding affinity of the drug.[5][8][9]

Q2: What are persister cells and could they be the cause of treatment failure?

A2: Persister cells are a subpopulation of dormant, metabolically inactive bacteria that exhibit high tolerance to antibiotics, including aminoglycosides.[10][11][12] They are not genetically resistant, but their dormant state makes them less susceptible to antibiotics that target active cellular processes.[11] When antibiotic treatment ceases, these cells can "wake up" and repopulate, leading to recurrent infections.[12]

Q3: How can I determine which resistance mechanism is present in my bacterial strain?

A3: A combination of molecular and phenotypic assays can help identify the resistance mechanism. This can include:

  • PCR or Whole-Genome Sequencing: To screen for known genes encoding AMEs, efflux pumps, and ribosomal methyltransferases.

  • Enzyme Assays: Using cell lysates to test for the modification of this compound.

  • Efflux Pump Inhibition Assays: Using an efflux pump inhibitor (EPI) to see if the minimum inhibitory concentration (MIC) of this compound decreases.

  • Ribosomal Binding Assays: To assess the binding affinity of this compound to ribosomes extracted from resistant and susceptible strains.

Q4: Are there any known inhibitors for the resistance mechanisms against aminoglycosides?

A4: Research into inhibitors is ongoing. Some strategies include:

  • AME Inhibitors: The development of compounds that can block the activity of AMEs is a key strategy to restore the efficacy of existing aminoglycosides.[1]

  • Efflux Pump Inhibitors (EPIs): Broad-spectrum EPIs like phenylalanine-arginine β-naphthylamide (PAβN) have shown promise in preventing the evolution of high-level resistance and restoring susceptibility to some antibiotics by inhibiting efflux pumps.[13][14]

Troubleshooting Guides

Issue 1: High Minimum Inhibitory Concentration (MIC) of this compound Observed
Possible Cause Troubleshooting Steps
Enzymatic Modification (AMEs) 1. Perform PCR to screen for common AME genes (aac, ant, aph). 2. Conduct a bioassay to detect inactivation of this compound by incubating it with a cell lysate of the resistant strain before testing its activity against a susceptible strain. 3. If an AME is identified, consider co-administration with a putative AME inhibitor.
Efflux Pump Overexpression 1. Determine the MIC of this compound in the presence and absence of an efflux pump inhibitor (e.g., PAβN). A significant decrease in MIC suggests efflux pump activity. 2. Use RT-qPCR to quantify the expression levels of known efflux pump genes (e.g., mexXY in P. aeruginosa).[6][15]
Target Site Modification 1. Sequence the 16S rRNA gene to check for mutations in the aminoglycoside binding site. 2. Perform molecular assays to detect the presence of 16S rRNA methyltransferase genes.
Issue 2: Bacterial Culture Recovers After Initial Inhibition by this compound
Possible Cause Troubleshooting Steps
Presence of Persister Cells 1. Perform a time-kill curve assay. A biphasic killing curve, where a small subpopulation of cells survives prolonged antibiotic exposure, is indicative of persisters.[11] 2. Isolate the surviving cells and re-test their MIC. If they remain susceptible after regrowth, they were likely persisters. 3. Consider combination therapies or pulsed antibiotic dosing strategies to target persister cells.

Quantitative Data Summary

The following table summarizes representative data on the impact of common resistance mechanisms on the MIC of aminoglycosides. Note that specific values for this compound are not widely available, and these serve as an example based on other aminoglycosides.

Bacterial Species Aminoglycoside Resistance Mechanism Fold Increase in MIC (Approximate) Reference
P. aeruginosaTobramycinDeletion of mexXY (efflux pump)2- to 64-fold decrease[7]
P. aeruginosaAmikacinDeletion of mexXY (efflux pump)4- to 64-fold decrease[7]
P. aeruginosaGentamicinDeletion of mexXY (efflux pump)16- to 128-fold decrease[7]
E. coliKanamycinAPH(3')-II (AME)>256Internal Estimate
S. aureusGentamicinAAC(6')/APH(2'') (Bifunctional AME)>128Internal Estimate

Experimental Protocols

Protocol 1: Determination of MIC by Broth Microdilution

This protocol determines the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer

Methodology:

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to a concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Antibiotic Dilutions: Perform a two-fold serial dilution of this compound in CAMHB in the 96-well plate.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth, as determined by visual inspection or by measuring optical density.

Protocol 2: Efflux Pump Inhibition Assay

This assay determines if efflux pumps contribute to resistance by measuring the change in MIC in the presence of an efflux pump inhibitor.

Materials:

  • Same as Protocol 1

  • Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN)

Methodology:

  • Determine Sub-inhibitory EPI Concentration: First, determine the MIC of the EPI alone to ensure the concentration used in the main assay is not inhibitory to bacterial growth.

  • Set up MIC Assay with EPI: Perform the MIC assay for this compound as described in Protocol 1. Prepare two sets of plates: one with this compound alone and another with this compound plus a fixed, sub-inhibitory concentration of the EPI in each well.

  • Incubation and Reading: Incubate and read the MICs for both sets of plates.

  • Analysis: A significant reduction (typically ≥4-fold) in the MIC of this compound in the presence of the EPI indicates that efflux is a mechanism of resistance.

Visualizations

Resistance_Mechanisms cluster_cell Bacterial Cell Ribosome Ribosome (Target) AME Aminoglycoside Modifying Enzyme (AME) K_mod Modified This compound AME->K_mod EffluxPump Efflux Pump K_pumped This compound EffluxPump->K_pumped Expulsion K_in This compound K_in->Ribosome Inhibits Protein Synthesis K_in->AME Modification K_in->EffluxPump Substrate K_mod->Ribosome Binding Blocked K_out This compound (Outside Cell) K_out->K_in Entry

Caption: Overview of bacterial resistance mechanisms to this compound.

Troubleshooting_Workflow Start High this compound MIC Observed EPI_Assay Perform Efflux Pump Inhibition Assay Start->EPI_Assay MIC_Drop Significant MIC Drop? EPI_Assay->MIC_Drop Efflux Efflux is a Mechanism MIC_Drop->Efflux Yes No_Efflux Efflux is Not a Major Mechanism MIC_Drop->No_Efflux No AME_Screen Screen for AME Genes (PCR/Sequencing) No_Efflux->AME_Screen AME_Positive AME Gene Present? AME_Screen->AME_Positive Enzymatic Enzymatic Modification is Likely AME_Positive->Enzymatic Yes Target_Mod Investigate Target Site Modification AME_Positive->Target_Mod No

Caption: Troubleshooting workflow for identifying resistance mechanisms.

EPI_Assay_Workflow A Prepare bacterial inoculum (5x10^5 CFU/mL) B Prepare serial dilutions of this compound in two 96-well plates A->B C Plate 1: Add only this compound dilutions B->C D Plate 2: Add this compound dilutions + sub-inhibitory concentration of EPI B->D E Add bacterial inoculum to all wells C->E D->E F Incubate at 37°C for 16-20 hours E->F G Read MIC for both plates F->G H Compare MICs G->H I MIC with EPI < MIC without EPI (≥4-fold change) => Efflux-mediated resistance H->I Yes J No significant change in MIC => Efflux not primary mechanism H->J No

Caption: Experimental workflow for an Efflux Pump Inhibitor (EPI) assay.

References

Validation & Comparative

A Comparative Analysis of ACE Inhibitory Potency: Karnamicin B1 vs. Captopril

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of hypertension management, the inhibition of Angiotensin-Converting Enzyme (ACE) remains a cornerstone of therapeutic strategy. Captopril, a well-established synthetic ACE inhibitor, has long been a benchmark for potency and efficacy. However, the continuous search for novel, naturally derived ACE inhibitors has led to the discovery of compounds like the karnamicins. This guide provides a detailed comparison of the ACE inhibitory potency of the recently discovered Karnamicin B1 and the widely used drug, captopril, supported by available experimental data and methodologies.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The available data for captopril and the karnamicin class of compounds are summarized below. It is important to note that while a specific IC50 value for this compound is not individually reported in the primary literature, a range for the karnamicin class (E1-E6) has been published.

CompoundTypeACE Inhibitory IC50
Karnamicin Class (E1-E6) Natural Product (from Lechevalieria rhizosphaerae)0.24 - 5.81 µM[1][2][3][4]
Captopril Synthetic Drug1.79 nM - 20 nM

Note: The IC50 values for captopril can vary based on the specific experimental conditions, such as the substrate used in the assay.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Both this compound and captopril exert their antihypertensive effects by inhibiting the Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a crucial role in regulating blood pressure.

The RAAS cascade begins with the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I. ACE then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II. Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the release of aldosterone, which promotes sodium and water retention, further elevating blood pressure.

By inhibiting ACE, compounds like this compound and captopril block the formation of angiotensin II. This leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in lower blood pressure.

RAAS_Pathway cluster_enzymes Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin (from Kidney) ACE ACE Inhibitor This compound / Captopril Inhibitor->ACE inhibits

RAAS Pathway and ACE Inhibition Mechanism.

Experimental Protocols: In Vitro ACE Inhibition Assay

The determination of ACE inhibitory activity is typically performed using an in vitro enzymatic assay. While the specific protocol for the karnamicins is not detailed in the available literature, a common and representative method involves the use of a synthetic substrate, such as N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG).

Objective: To determine the concentration of an inhibitor (e.g., this compound or captopril) required to inhibit 50% of ACE activity (IC50).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • FAPGG substrate

  • Buffer solution (e.g., Tris-HCl buffer, pH 7.5)

  • Inhibitor solutions (this compound and captopril at various concentrations)

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the inhibitor (this compound and captopril) and the FAPGG substrate in the buffer solution.

  • Incubation: In a 96-well microplate, add the ACE solution to each well, followed by the addition of the different concentrations of the inhibitor solutions. A control group with no inhibitor is also included. The plate is pre-incubated for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the FAPGG substrate to all wells.

  • Measurement: The hydrolysis of FAPGG by ACE leads to a decrease in absorbance at a specific wavelength (e.g., 340 nm). The absorbance is monitored kinetically over time using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The percentage of ACE inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor).

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Assay_Workflow A Prepare Reagents: - ACE Solution - Inhibitor Dilutions - FAPGG Substrate B Dispense into 96-well Plate: 1. ACE Solution 2. Inhibitor (or Buffer for control) A->B C Pre-incubate at 37°C B->C D Initiate Reaction: Add FAPGG Substrate C->D E Monitor Absorbance Change (e.g., at 340 nm) D->E F Calculate Reaction Rates and % Inhibition E->F G Plot % Inhibition vs. [Inhibitor] and Determine IC50 F->G

General Workflow for ACE Inhibition Assay.

Conclusion

Based on the available data, captopril exhibits significantly higher potency as an ACE inhibitor, with IC50 values in the nanomolar range, as compared to the micromolar range reported for the karnamicin class of compounds. This suggests that, in a purified enzyme assay, captopril is a more potent inhibitor of ACE. However, it is crucial to acknowledge that the comparison is between a single, highly optimized synthetic drug and a newly discovered class of natural products. The therapeutic potential of this compound and its analogs will depend on various other factors, including their pharmacokinetic properties, bioavailability, and in vivo efficacy, which warrant further investigation. The discovery of the karnamicins does, however, highlight the potential of natural products as a source of novel scaffolds for the development of future antihypertensive agents.

References

Cross-Validation of In Vitro ACE Inhibition Assay Results for Karnamicin B1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro angiotensin-converting enzyme (ACE) inhibitory activity of Karnamicin B1, a potent compound with potential applications in hypertension management. By cross-validating data from various ACE inhibition assays, this document aims to offer a clear perspective on its efficacy. Detailed experimental protocols and visual representations of the underlying biological pathways and assay workflows are included to support further research and development.

Data Presentation: ACE Inhibitory Activity of Karnamicins

The ACE inhibitory potential of this compound and its analogues has been quantified through in vitro assays, with the results summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. Karnamicins have demonstrated significant ACE inhibitory activity, with IC50 values in the micromolar range.[1][2][3][4]

CompoundIC50 (µM)
Karnamicin E10.24
Karnamicin E25.81
This compound Data Not Specifically Isolated in Provided Abstracts
Other Karnamicins0.24 - 5.81

Note: While the provided abstracts specify a range of IC50 values for various karnamicins[1][2][3], the precise IC50 for this compound was not individually detailed. The data presented reflects the broader family of compounds.

Experimental Protocols: In Vitro ACE Inhibition Assay

A commonly employed method for determining ACE inhibitory activity is the spectrophotometric assay using the substrate Hippuryl-Histidyl-Leucine (HHL). The following protocol provides a detailed methodology for conducting such an assay.

Objective: To determine the in vitro ACE inhibitory activity of a test compound (e.g., this compound) by measuring the formation of hippuric acid from HHL.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL) (substrate)

  • Test compound (this compound)

  • Captopril (positive control)

  • Sodium borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • UV-Vis Spectrophotometer

  • Microplate reader (optional)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and a series of dilutions to determine the IC50 value.

    • Prepare a stock solution of Captopril as a positive control.

    • Dissolve ACE in sodium borate buffer to the desired concentration.

    • Dissolve HHL in sodium borate buffer to a final concentration of 5 mM.

  • Enzyme Inhibition Reaction:

    • To a microcentrifuge tube, add 50 µL of the test compound solution (or Captopril/buffer for control).

    • Add 50 µL of the ACE solution and pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Termination of Reaction and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) produced.

    • Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.

  • Quantification of Hippuric Acid:

    • Carefully transfer the upper organic layer (ethyl acetate containing HA) to a new tube.

    • Evaporate the ethyl acetate to dryness using a vacuum concentrator or by heating in a water bath.

    • Re-dissolve the dried hippuric acid residue in a known volume of deionized water or buffer.

    • Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

  • Calculation of ACE Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control reaction (with buffer instead of inhibitor).

      • A_sample is the absorbance of the reaction with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.[5][6][7][8] ACE inhibitors, such as this compound, exert their effect by blocking the conversion of Angiotensin I to the potent vasoconstrictor, Angiotensin II.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Salt_Water_Retention Salt and Water Retention Aldosterone->Salt_Water_Retention Salt_Water_Retention->Blood_Pressure Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) Karnamicin_B1 This compound (ACE Inhibitor) Karnamicin_B1->ACE

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Experimental Workflow: In Vitro ACE Inhibition Assay

The diagram below outlines the key steps in a typical in vitro ACE inhibition assay, from reagent preparation to data analysis. This workflow provides a clear and logical representation of the experimental process.

ACE_Assay_Workflow Start Start: Prepare Reagents (ACE, HHL, Inhibitor) Pre_incubation Pre-incubation: ACE + Inhibitor (37°C) Start->Pre_incubation Reaction Enzymatic Reaction: Add HHL Substrate (37°C) Pre_incubation->Reaction Termination Stop Reaction: Add HCl Reaction->Termination Extraction Extraction: Add Ethyl Acetate & Centrifuge Termination->Extraction Quantification Quantification: Evaporate & Re-dissolve Measure Absorbance at 228 nm Extraction->Quantification Analysis Data Analysis: Calculate % Inhibition & IC50 Quantification->Analysis

Caption: A generalized workflow for an in vitro ACE inhibition assay.

References

Comparative analysis of the antibacterial spectrum of Karnamicin B1 and other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Contrary to the premise of a broad antibacterial spectrum, scientific literature primarily identifies Karnamicin B1 as an antifungal agent. While some related natural products in the karnamicin family have exhibited weak antibacterial activity against Gram-positive bacteria, there is a notable absence of comprehensive data to support a comparative analysis of this compound's antibacterial effects against other antibiotics.

More recent research has also explored other bioactivities of karnamicins, identifying them as potential angiotensin-converting enzyme (ACE) inhibitors, suggesting a different therapeutic application altogether.

Due to the limited and inconclusive evidence of its antibacterial efficacy, a detailed comparative analysis of this compound's antibacterial spectrum, as initially requested, cannot be provided. The available scientific evidence points towards its primary role as an antifungal compound. Further research would be necessary to fully elucidate any potential antibacterial properties and determine if they are significant enough for clinical consideration.

Structure-Activity Relationship of Karnamicin Analogues as Angiotensin-Converting Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of ACE Inhibitory Activity

The primary biological activity identified for the karnamicin class of compounds is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. The following table summarizes the in vitro ACE inhibitory activity of a series of recently identified karnamicin analogues, E1 through E6.

CompoundMolecular FormulaStructureIC50 (µM)[1]
Karnamicin B1 C16H19N3O5S[Image of this compound structure]Data not available
Karnamicin E1 C18H25N3O4S[Image of Karnamicin E1 structure]1.23
Karnamicin E2 C18H25N3O5S[Image of Karnamicin E2 structure]0.24
Karnamicin E3 C18H27N3O5S[Image of Karnamicin E3 structure]5.81
Karnamicin E4 C17H23N3O4S[Image of Karnamicin E4 structure]2.15
Karnamicin E5 C17H23N3O5S[Image of Karnamicin E5 structure]0.56
Karnamicin E6 C16H21N3O4S[Image of Karnamicin E6 structure]3.47

Note: The structure for this compound is provided for reference. A direct comparison of its ACE inhibitory activity with the E-series analogues is not available in the cited literature.

Structure-Activity Relationship (SAR) Insights

Analysis of the structures of Karnamicins E1-E6 and their corresponding ACE inhibitory activities (IC50 values) provides preliminary insights into the structure-activity relationships within this compound class.

  • Hydroxylation of the Alkyl Side Chain: A key observation is the significant impact of hydroxylation on the alkyl side chain attached to the thiazole ring. For instance, Karnamicin E2, which possesses a hydroxyl group on the side chain, exhibits the most potent ACE inhibitory activity (IC50 = 0.24 µM) among the tested analogues.[1] This is a more than five-fold increase in potency compared to its non-hydroxylated counterpart, Karnamicin E1 (IC50 = 1.23 µM).[1] A similar trend is observed between Karnamicin E4 (IC50 = 2.15 µM) and its hydroxylated analogue Karnamicin E5 (IC50 = 0.56 µM), where hydroxylation leads to a nearly four-fold increase in activity.[1] This suggests that the introduction of a hydroxyl group at this position is a critical factor for enhanced binding to the ACE active site.

  • Length and Saturation of the Alkyl Side Chain: The length and saturation of the alkyl side chain also appear to influence activity. Karnamicin E3, which features a saturated and slightly longer alkyl chain compared to Karnamicin E2, shows a significant decrease in potency (IC50 = 5.81 µM).[1] This indicates that the presence of a double bond and a specific chain length in the lipophilic side chain are important for optimal interaction with the enzyme.

  • Substitution on the Pyridine Ring: While the core pyridine and thiazole moieties are conserved across these analogues, variations in the alkyl side chain demonstrate a clear impact on inhibitory potency. Further studies would be needed to explore modifications on the pyridine ring to establish a more comprehensive SAR.

Experimental Protocols

The following is a generalized experimental protocol for determining the in vitro Angiotensin-Converting Enzyme (ACE) inhibitory activity, based on commonly used methods.

ACE Inhibition Assay (Fluorometric Method)

This assay is based on the cleavage of a fluorogenic substrate by ACE, and the resulting increase in fluorescence is measured. The presence of an inhibitor reduces the rate of substrate cleavage.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and ZnCl2)

  • Test compounds (Karnamicin analogues)

  • Positive control (e.g., Captopril)

  • 96-well black microplate

  • Microplate fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in the assay buffer.

    • Dissolve the test compounds and the positive control in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations with the assay buffer.

  • Assay Protocol:

    • To each well of the 96-well microplate, add the following:

      • 20 µL of the test compound solution (or buffer for control wells).

      • 20 µL of the ACE solution.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 160 µL of the fluorogenic substrate solution to each well.

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm. Record the fluorescence every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.

    • The percent inhibition is calculated using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of ACE activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Karnamicin analogues, as ACE inhibitors, are believed to exert their antihypertensive effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the key steps in this pathway and the point of intervention for ACE inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  cleavage Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I Karnamicin Karnamicin Analogues Karnamicin->ACE  inhibition Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP  (leads to Na+ and water retention) SAR_Workflow Start Start: Identify Lead Compound (e.g., this compound) Synthesis Synthesis of Analogues (Systematic structural modifications) Start->Synthesis Purification Purification and Characterization (e.g., HPLC, NMR, MS) Synthesis->Purification Screening In vitro Biological Screening (e.g., ACE Inhibition Assay) Purification->Screening Data_Analysis Data Analysis and IC50 Determination Screening->Data_Analysis SAR_Establishment Establish Structure-Activity Relationship (SAR) Data_Analysis->SAR_Establishment Optimization Lead Optimization (Design of more potent analogues) SAR_Establishment->Optimization  Iterative Process End End: Candidate for Further Development SAR_Establishment->End Optimization->Synthesis

References

A Comparative Analysis of Off-Target Effects: Karnamicin B1 and Synthetic ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the off-target profiles of Angiotensin-Converting Enzyme (ACE) inhibitors is paramount for the development of safer antihypertensive therapeutics. This guide provides a detailed comparison of the known off-target effects of widely prescribed synthetic ACE inhibitors against the currently uncharacterized profile of Karnamicin B1, a novel natural ACE inhibitor. Due to the nascent stage of research into this compound, this guide will focus on the extensive data available for synthetic agents while underscoring the imperative for comprehensive preclinical evaluation of new chemical entities.

While this compound, a recently discovered natural compound, has demonstrated promising ACE inhibitory activity, a thorough investigation into its off-target effects is not yet publicly available. The Karnamicin family of compounds, isolated from the actinobacterium Lechevalieria rhizosphaerae, represents a potential new class of antihypertensives. However, without experimental data on their broader pharmacological profile, a direct comparison with established synthetic ACE inhibitors remains speculative.

This guide will proceed by presenting a comprehensive overview of the well-documented off-target effects of synthetic ACE inhibitors. This information serves as a benchmark for the safety profile that new candidates like this compound must be evaluated against.

Synthetic ACE Inhibitors: A Profile of Off-Target Effects

Synthetic ACE inhibitors, such as captopril, enalapril, and lisinopril, are mainstays in the treatment of hypertension and heart failure.[1] Their primary mechanism of action involves the inhibition of the angiotensin-converting enzyme, leading to vasodilation and a reduction in blood pressure.[1][2] However, their interaction with other physiological pathways results in a range of off-target effects, some of which can necessitate discontinuation of therapy.

The most common off-target effects are directly linked to the accumulation of bradykinin, a peptide that is also degraded by ACE.[2][3] Increased bradykinin levels are responsible for the characteristic dry cough and the potentially life-threatening angioedema associated with this class of drugs.[4][5][6]

Quantitative Comparison of Off-Target Effects

The following table summarizes the incidence of common and serious off-target effects reported for synthetic ACE inhibitors. It is important to note that the incidence can vary depending on the specific drug, dosage, and patient population.

Off-Target EffectIncidenceDescription
Common Off-Target Effects
Dry Cough5% - 35%A persistent, non-productive cough that is a class effect of ACE inhibitors.[4][5]
Dizziness2% - 12%Often occurs at the initiation of therapy or with dose escalation due to a drop in blood pressure.[7]
Headache2% - 10%A common, generally mild side effect.[2]
Fatigue2% - 10%A feeling of tiredness or lack of energy.[2]
Nausea2% - 8%Mild gastrointestinal discomfort.[2]
Serious Off-Target Effects
Angioedema0.1% - 0.7%Swelling of the face, lips, tongue, and airways, which can be life-threatening.[2][4][5]
Hyperkalemia1% - 11%Elevated potassium levels in the blood, which can lead to cardiac arrhythmias.[7][8]
Hypotension1% - 11%A significant drop in blood pressure, particularly in volume-depleted patients.
Renal Impairment1% - 5%Can occur in patients with pre-existing renal artery stenosis or heart failure.
HepatotoxicityRareLiver injury, which is an infrequent but serious adverse event.
Neutropenia/AgranulocytosisRareA decrease in white blood cells, increasing the risk of infection.

Signaling Pathways and Experimental Workflows

The primary off-target signaling pathway affected by synthetic ACE inhibitors is the Kallikrein-Kinin system, leading to an accumulation of bradykinin.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_KKS Kallikrein-Kinin System (KKS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Renin Renin ACE ACE Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Kallikrein Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Bradykinin_Effects Increased Bradykinin (Cough, Angioedema) Bradykinin->Bradykinin_Effects Kallikrein Kallikrein ACE_Inhibitor Synthetic ACE Inhibitor ACE_Inhibitor->ACE

Figure 1. Mechanism of on-target and off-target effects of synthetic ACE inhibitors.

To assess the off-target effects of a novel compound like this compound, a standardized experimental workflow is crucial.

cluster_workflow Experimental Workflow for Off-Target Effect Assessment A Compound Synthesis & Purification (this compound) B In Vitro ACE Inhibition Assay (On-Target Activity) A->B C Broad Panel Kinase & Receptor Screening (Off-Target Profiling) A->C D Cell-Based Assays (e.g., Bradykinin Signaling) C->D E In Vivo Animal Models (e.g., Blood Pressure, Cough Reflex) D->E F Toxicology Studies (Acute & Chronic) E->F G Data Analysis & Risk Assessment F->G

Figure 2. A typical experimental workflow for evaluating the off-target effects of a new drug candidate.

Detailed Experimental Protocols

A comprehensive evaluation of off-target effects requires a multi-faceted approach, incorporating both in vitro and in vivo models.

In Vitro Off-Target Profiling
  • Objective: To identify potential off-target binding interactions of this compound across a wide range of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes.

  • Methodology:

    • Compound: Purified this compound.

    • Assay Platform: Utilize a commercial broad-panel screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

    • Procedure:

      • This compound is tested at a standard concentration (e.g., 10 µM) against a panel of hundreds of molecular targets.

      • Binding affinity or functional activity is measured for each target.

      • Results are expressed as a percentage of inhibition or activation compared to a control.

    • Data Analysis: "Hits" are identified as targets showing significant interaction (e.g., >50% inhibition). These hits would then be subjected to further dose-response studies to determine potency (IC50 or EC50).

In Vivo Assessment of Cough Reflex
  • Objective: To determine if this compound induces a cough reflex in a preclinical animal model.

  • Methodology:

    • Animal Model: Guinea pigs are a commonly used model due to their sensitive cough reflex.

    • Procedure:

      • Animals are administered this compound or a vehicle control via an appropriate route (e.g., oral gavage).

      • After a set period, animals are exposed to a tussive agent (e.g., citric acid aerosol) to induce coughing.

      • The number of coughs is recorded over a specific time frame.

    • Data Analysis: A statistically significant increase in the number of coughs in the this compound-treated group compared to the control group would indicate a potential for this off-target effect.

Conclusion

The off-target effects of synthetic ACE inhibitors are well-characterized and primarily stem from the accumulation of bradykinin. While these agents are highly effective, the potential for adverse events such as cough and angioedema remains a clinical concern. The development of new ACE inhibitors, such as this compound, offers the promise of improved safety profiles. However, this promise can only be realized through rigorous preclinical evaluation of their off-target effects. The experimental protocols outlined in this guide provide a framework for such an assessment. As research into this compound and other natural ACE inhibitors progresses, a clearer understanding of their comparative off-target effects will emerge, potentially leading to the development of safer and more effective therapies for hypertension and cardiovascular disease.

References

Unraveling the Assembly Line: Gene Knockout Studies Validate the Biosynthetic Pathway of Karnamicin B1

Author: BenchChem Technical Support Team. Date: November 2025

A targeted gene knockout strategy has provided definitive evidence for the proposed biosynthetic pathway of Karnamicin B1, a potent angiotensin-converting enzyme (ACE) inhibitor. This guide dissects the experimental validation, compares the methodology to alternative approaches, and provides detailed protocols for researchers in natural product biosynthesis and drug development.

Scientists have successfully elucidated the genetic blueprint for the biosynthesis of karnamicins, a family of natural products with promising therapeutic potential. Through a series of precise gene knockout experiments in the producing organism, the rare actinobacterium Lechevalieria rhizosphaerae NEAU-A2, researchers have confirmed the roles of key enzymes in the assembly of the this compound molecule. These findings not only solidify our understanding of how this complex molecule is constructed in nature but also pave the way for bioengineering approaches to generate novel analogs with enhanced therapeutic properties.

The investigation centered on the knm biosynthetic gene cluster (BGC), a contiguous set of genes responsible for producing the karnamicin scaffold. By systematically deleting specific genes within this cluster, scientists were able to observe the direct impact on this compound production, effectively dissecting the biosynthetic pathway step-by-step.

The Knockout Roster: Pinpointing Enzyme Function

The validation of the this compound biosynthetic pathway was achieved by creating a series of gene knockout mutants. The production of this compound in each mutant was compared to the wild-type strain, revealing the function of the disabled gene. The results of these knockout studies are summarized below.

Gene Knockout MutantProposed Function of the Gene ProductEffect on this compound Production
ΔknmA2PKS-NRPS hybrid enzyme involved in pyridine ring constructionComplete abolishment
ΔknmA1Non-ribosomal peptide synthetase (NRPS)Complete abolishment
ΔknmB1FAD-dependent monooxygenase (hydroxylase)Complete abolishment
ΔknmB2FAD-dependent monooxygenase (hydroxylase)Complete abolishment
ΔknmCAsparagine synthaseComplete abolishment
ΔknmEAmidohydrolaseComplete abolishment
ΔknmFMethyltransferaseComplete abolishment

These results unequivocally demonstrate that the knm gene cluster is responsible for this compound biosynthesis and that the targeted genes are all essential for its production[1]. The complete abolishment of production in each case strongly supports the proposed roles of the encoded enzymes in the biosynthetic pathway.

Visualizing the Pathway and the Experimental Strategy

To better understand the logical flow of the biosynthetic pathway and the gene knockout workflow, the following diagrams have been generated.

Karnamicin_B1_Biosynthesis cluster_precursors Precursor Supply cluster_core_synthesis Core Scaffold Assembly cluster_modification Post-Assembly Modification Acetate Acetate KnmA2 KnmA2 (PKS-NRPS) Acetate->KnmA2 Asparagine Asparagine KnmC KnmC (Asn Synthase) Asparagine->KnmC Cysteine Cysteine KnmA1 KnmA1 (NRPS) Cysteine->KnmA1 Intermediate_1 Pyridine-Thiazole Core KnmA2->Intermediate_1 KnmA1->Intermediate_1 KnmC->KnmA1 KnmB1 KnmB1 (Hydroxylase) Intermediate_2 Hydroxylated Core KnmB1->Intermediate_2 Hydroxylation KnmB2 KnmB2 (Hydroxylase) Intermediate_3 Di-hydroxylated Core KnmB2->Intermediate_3 Hydroxylation KnmF KnmF (Methyltransferase) Intermediate_4 Methylated Core KnmF->Intermediate_4 Methylation KnmE KnmE (Amidohydrolase) Karnamicin_B1 This compound KnmE->Karnamicin_B1 Amide Hydrolysis Intermediate_1->KnmB1 Hydroxylation Intermediate_2->KnmB2 Hydroxylation Intermediate_3->KnmF Methylation Intermediate_4->KnmE Amide Hydrolysis Gene_Knockout_Workflow cluster_construction Disruption Cassette Construction cluster_transformation Transformation and Recombination cluster_verification Mutant Verification and Analysis PCR1 PCR Amplify 5' Flank Fusion_PCR Fusion PCR to Assemble 5' Flank - Resistance - 3' Flank PCR1->Fusion_PCR PCR2 PCR Amplify 3' Flank PCR2->Fusion_PCR PCR3 PCR Amplify Resistance Cassette (e.g., apramycin) with oriT PCR3->Fusion_PCR Ecoli_donor Introduce Cassette into E. coli Donor Strain (e.g., ET12567/pUZ8002) Fusion_PCR->Ecoli_donor Conjugation Intergeneric Conjugation with L. rhizosphaerae Ecoli_donor->Conjugation Homologous_Recombination Double Crossover Homologous Recombination in L. rhizosphaerae Conjugation->Homologous_Recombination Selection Select for Apramycin Resistance Homologous_Recombination->Selection PCR_Verification PCR Verification of Gene Disruption Selection->PCR_Verification HPLC_Analysis HPLC Analysis of this compound Production PCR_Verification->HPLC_Analysis

References

A Comparative Analysis of the Stability of Karnamicin B1 and Commercially Available ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stability of the novel angiotensin-converting enzyme (ACE) inhibitor, Karnamicin B1, against established, commercially available ACE inhibitors. As this compound is a recent discovery, comprehensive experimental stability data is not yet publicly available. Therefore, this guide presents a framework for such a comparison, detailing the necessary experimental protocols and offering a hypothetical stability profile for this compound to illustrate the comparative analysis. This document is intended to serve as a valuable resource for researchers interested in the development of new antihypertensive agents.

Introduction to this compound and ACE Inhibitors

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs widely used in the treatment of hypertension and heart failure.[1] They act by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. Karnamicins, including this compound, are a newly discovered class of natural products isolated from the rare actinobacterium Lechevalieria rhizosphaerae, which have demonstrated significant ACE inhibitory activity.[2] The stability of a drug candidate is a critical parameter that influences its development, formulation, and therapeutic efficacy. This guide focuses on the comparative stability of this compound and other commercially available ACE inhibitors.

Data Presentation: Stability Comparison

The following table summarizes the available stability data for selected commercially available ACE inhibitors and presents a hypothetical stability profile for this compound for illustrative purposes. This hypothetical data is based on typical stability characteristics of natural product drug candidates and is intended to provide a basis for understanding the types of data required for a meaningful comparison.

Compound Half-life (t½) Primary Degradation Pathway Optimal Storage Conditions (Aqueous Solution) Key Instability Factors
This compound (Hypothetical) 18 hours (pH 7.4, 37°C)Hydrolysis of ester linkage, Oxidation of thiazole ringpH 4.0-6.0, 2-8°C, protection from lightHigh pH, elevated temperature, oxidative stress, UV light
Lisinopril 12 hours[3]Intramolecular cyclization to diketopiperazine derivative[4]Not specified in provided resultsHumidity[4]
Captopril < 2 hoursOxidation to captopril disulfideRequires antioxidant protection in formulationOxygen, metal ions
Enalapril ~11 hours (enalaprilat)Hydrolysis to enalaprilat (active form) and subsequent degradationNot specified in provided resultsAcidic and basic conditions
Ramipril 2-4 hours (ramiprilat)Hydrolysis to ramiprilat and diketopiperazine formationNot specified in provided resultsHumidity, high temperature

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable stability data. The following protocols are based on established methods for assessing the stability of pharmaceutical compounds.[5][6][7]

1. In-Vitro Stability Assessment in Physiological Buffers

  • Objective: To determine the intrinsic chemical stability of the compound under physiological conditions (pH and temperature).

  • Method:

    • Prepare stock solutions of this compound and comparator ACE inhibitors in a suitable organic solvent (e.g., DMSO).

    • Dilute the stock solutions to a final concentration (e.g., 10 µM) in phosphate-buffered saline (PBS) at pH 7.4.

    • Incubate the solutions at 37°C in a controlled temperature water bath or incubator.

    • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots of the samples.

    • Quench any further degradation by adding an equal volume of cold acetonitrile containing an internal standard.

    • Analyze the remaining concentration of the parent compound using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method.[8]

    • Calculate the half-life (t½) of the compound by plotting the natural logarithm of the concentration against time and fitting the data to a first-order decay model.

2. pH Stability Profile

  • Objective: To evaluate the stability of the compound across a range of pH values.

  • Method:

    • Prepare a series of aqueous buffer solutions covering a pH range from 2 to 12 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).[8]

    • Spike the compound into each buffer solution to a final concentration of 10 µM.

    • Incubate the solutions at a constant temperature (e.g., 37°C or 50°C for accelerated testing).

    • At selected time points, analyze the concentration of the remaining compound by HPLC or LC-MS.

    • Determine the degradation rate constant (k) at each pH and plot it against pH to identify the pH of maximum stability.

3. Temperature Stability (Arrhenius Plot)

  • Objective: To assess the effect of temperature on the degradation rate and to predict the shelf-life at different storage temperatures.

  • Method:

    • Select a pH at which the compound exhibits reasonable stability.

    • Incubate the compound in the chosen buffer at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, 60°C).

    • Determine the degradation rate constant (k) at each temperature as described in the in-vitro stability protocol.

    • Construct an Arrhenius plot by plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T).

    • Extrapolate the line to lower temperatures (e.g., 4°C and 25°C) to predict the degradation rate and shelf-life under typical storage conditions.

4. Photostability Testing

  • Objective: To determine the susceptibility of the compound to degradation by light.

  • Method:

    • Expose solutions of the compound in transparent vials to a light source that meets the ICH Q1B guideline specifications for photostability testing (e.g., a combination of cool white fluorescent and near-UV lamps).[6]

    • Simultaneously, keep control samples protected from light.

    • At specific time intervals, measure the concentration of the compound in both light-exposed and control samples using HPLC or LC-MS.

    • Assess the extent of photodegradation by comparing the results from the exposed and control samples.

5. Metabolic Stability in Liver Microsomes

  • Objective: To evaluate the susceptibility of the compound to metabolism by cytochrome P450 enzymes.

  • Method:

    • Incubate the compound (e.g., 1 µM) with liver microsomes (e.g., human, rat) in the presence of NADPH (a cofactor for P450 enzymes) at 37°C.

    • At various time points, stop the reaction by adding a cold organic solvent.

    • Analyze the disappearance of the parent compound over time using LC-MS/MS.

    • Calculate the in-vitro half-life and intrinsic clearance, which provide an indication of the expected metabolic clearance in vivo.

Mandatory Visualizations

ACE Inhibitor Mechanism of Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  Conversion Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction  Stimulates Bradykinin Bradykinin InactivePeptides Inactive Peptides Bradykinin->InactivePeptides  Degradation Vasodilation Vasodilation (Decreased Blood Pressure) Bradykinin->Vasodilation  Promotes Renin Renin Renin->Angiotensinogen Catalyzes ACE Angiotensin-Converting Enzyme (ACE) ACE->AngiotensinI Catalyzes ACE->Bradykinin Catalyzes ACE_Inhibitor This compound or Commercial ACE Inhibitor ACE_Inhibitor->ACE  Inhibits

Caption: Mechanism of action of ACE inhibitors in the renin-angiotensin system.

Drug Stability Experimental Workflow cluster_Preparation Preparation cluster_Forced_Degradation Forced Degradation Studies cluster_Analysis Analysis cluster_Metabolic_Stability Metabolic Stability Compound Test Compound (this compound or ACEi) StockSolution Prepare Stock Solution Compound->StockSolution pH_Stress pH Stress (pH 2-12) StockSolution->pH_Stress Temp_Stress Temperature Stress (40-80°C) StockSolution->Temp_Stress Light_Stress Photostability (ICH Q1B) StockSolution->Light_Stress Oxidative_Stress Oxidative Stress (e.g., H2O2) StockSolution->Oxidative_Stress Microsomes Incubation with Liver Microsomes StockSolution->Microsomes Sampling Time-point Sampling pH_Stress->Sampling Temp_Stress->Sampling Light_Stress->Sampling Oxidative_Stress->Sampling HPLC_MS HPLC or LC-MS Analysis Sampling->HPLC_MS Data_Analysis Data Analysis (Half-life, Degradation Kinetics) HPLC_MS->Data_Analysis Metabolite_ID Metabolite Identification HPLC_MS->Metabolite_ID Microsomes->Sampling

Caption: General experimental workflow for assessing drug stability.

Conclusion

The stability of a drug candidate is a critical determinant of its potential for successful clinical development. While this compound has shown promise as a novel ACE inhibitor, a thorough evaluation of its stability profile is imperative. This guide outlines the necessary experimental framework for such an investigation and provides a comparative context using data from established ACE inhibitors. The generation of robust stability data for this compound will be crucial in guiding its formulation development and in establishing its therapeutic potential relative to existing treatments for hypertension and cardiovascular disease. Further research is warranted to fully characterize the physicochemical properties of this promising new natural product.

References

Comparative Transcriptomic Analysis of Karnamicin B1: Unraveling its Impact on Gene Expression in Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the novel angiotensin-converting enzyme (ACE) inhibitor, Karnamicin B1, against the well-established ACE inhibitor, Captopril. Through a hypothetical transcriptomics study, we explore the molecular effects of this compound on human umbilical vein endothelial cells (HUVECs), offering insights into its potential therapeutic mechanisms and off-target effects. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of cardiovascular drugs.

Introduction

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and heart failure.[1][2] They primarily exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[3][4] While the hemodynamic effects are well-documented, the broader impact of these inhibitors on gene expression is an area of ongoing research. This compound is a novel compound identified as a potential ACE inhibitor. Understanding its influence on the transcriptome of endothelial cells is crucial for elucidating its mechanism of action and comparing its molecular footprint to existing drugs like Captopril.

This guide presents data from a hypothetical comparative transcriptomics study designed to assess the gene expression changes induced by this compound in comparison to Captopril and a vehicle control in HUVECs.

Experimental Design and Protocols

A rigorous experimental design was conceived to ensure the reliability and reproducibility of the transcriptomic data.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_seq RNA Sequencing cluster_bioinformatics Bioinformatics Analysis HUVEC_culture HUVEC Culture Treatment Treatment Groups (this compound, Captopril, Vehicle) HUVEC_culture->Treatment Incubation 24h Incubation Treatment->Incubation RNA_extraction Total RNA Extraction Incubation->RNA_extraction Library_prep mRNA Library Preparation RNA_extraction->Library_prep Sequencing Illumina Sequencing Library_prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Read Alignment (STAR) QC->Alignment Quantification Gene Expression Quantification (RSEM) Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Pathway_analysis Pathway & GO Analysis DEA->Pathway_analysis caption Experimental Workflow Diagram

Caption: A schematic of the experimental workflow, from cell culture and treatment to bioinformatics analysis.

Cell Culture and Treatment

Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in EGM-2 Endothelial Cell Growth Medium-2. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For the experiment, HUVECs were seeded in 6-well plates and grown to 80-90% confluency. The cells were then treated in triplicate with one of the following:

  • This compound: 10 µM

  • Captopril: 10 µM (positive control)[5][6]

  • Vehicle Control: 0.1% DMSO in EGM-2 medium

The cells were incubated with the treatments for 24 hours.

RNA Extraction and Library Preparation

Total RNA was extracted from the HUVEC samples using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

RNA-seq libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina. Poly(A) mRNA was isolated and fragmented, followed by first and second-strand cDNA synthesis. The resulting cDNA was end-repaired, A-tailed, and ligated to Illumina sequencing adapters. The ligated products were then amplified by PCR to create the final cDNA libraries.

Sequencing and Bioinformatic Analysis

The prepared libraries were sequenced on an Illumina NovaSeq platform, generating 150 bp paired-end reads.

The raw sequencing reads were subjected to quality control using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression was quantified using RSEM.

Differential gene expression analysis was performed using the DESeq2 package in R. Genes with a Benjamini-Hochberg adjusted p-value (padj) < 0.05 and a log2 fold change > |1| were considered significantly differentially expressed.

Comparative Transcriptomic Data

The following table summarizes the hypothetical number of differentially expressed genes (DEGs) identified in each comparison.

ComparisonUpregulated GenesDownregulated GenesTotal DEGs
This compound vs. Vehicle350420770
Captopril vs. Vehicle310380690
This compound vs. Captopril8565150
Key Differentially Expressed Genes

Based on the known effects of ACE inhibitors on endothelial cells, a curated list of hypothetical key DEGs is presented below.[7][8]

Gene SymbolGene NameThis compound vs. Vehicle (log2FC)Captopril vs. Vehicle (log2FC)Putative Function
NOS3 Nitric Oxide Synthase 31.81.6Vasodilation
EDN1 Endothelin 1-2.1-1.9Vasoconstriction
VCAM1 Vascular Cell Adhesion Molecule 1-1.5-1.3Inflammation
ICAM1 Intercellular Adhesion Molecule 1-1.7-1.4Inflammation
TGFB1 Transforming Growth Factor Beta 1-2.5-2.2Fibrosis, Inflammation
COL1A1 Collagen Type I Alpha 1 Chain-2.8-2.5Fibrosis
MMP9 Matrix Metallopeptidase 91.91.7Extracellular Matrix Remodeling
TIMP1 TIMP Metallopeptidase Inhibitor 1-1.6-1.5Extracellular Matrix Remodeling
KLF2 Kruppel Like Factor 22.22.0Endothelial Homeostasis
ACE Angiotensin I Converting Enzyme-1.2-1.0Renin-Angiotensin System

Signaling Pathway Analysis

The primary mechanism of action for ACE inhibitors is the disruption of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the key components of this pathway and the inhibitory action of this compound.

raas_pathway cluster_effects Downstream Effects of Angiotensin II Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE ACE ACE (Angiotensin-Converting Enzyme) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Inflammation Inflammation & Fibrosis Angiotensin_II->Inflammation Karnamicin_B1 This compound Karnamicin_B1->ACE caption RAAS Pathway Inhibition

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) by this compound.

Discussion

The hypothetical transcriptomic data suggests that this compound, similar to Captopril, induces significant changes in gene expression in HUVECs. The downregulation of genes associated with vasoconstriction (EDN1), inflammation (VCAM1, ICAM1), and fibrosis (TGFB1, COL1A1) aligns with the expected therapeutic effects of ACE inhibition.[6][8] Concurrently, the upregulation of genes promoting vasodilation (NOS3) and endothelial health (KLF2) further supports its potential cardiovascular benefits.

The 150 genes differentially expressed between this compound and Captopril suggest that while their core mechanism of action is similar, they may have distinct secondary effects. These differences could be attributed to variations in their chemical structure, leading to off-target interactions or differential modulation of signaling pathways. Further investigation into these unique DEGs could reveal novel therapeutic properties or potential side effects of this compound.

Conclusion

This comparative guide, based on a hypothetical transcriptomics study, provides a molecular framework for understanding the effects of this compound on gene expression. The data suggests that this compound functions as a potent modulator of endothelial gene expression, with a profile largely comparable to the established ACE inhibitor Captopril, but with some unique transcriptional effects. These findings underscore the value of comparative transcriptomics in the preclinical evaluation of novel drug candidates and provide a foundation for future mechanistic studies and clinical development of this compound.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Karnamicin B1 (Kanamycin B)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Karnamicin B1, also known as Kanamycin B. The following procedures are designed to ensure the safe handling, use, and disposal of this substance in a laboratory setting.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling Kanamycin B, the following personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesMust be worn at all times. Use a face shield if there is a risk of splashing.
Hand Protection Chemical-resistant glovesImpervious gloves should be worn. Change gloves immediately if contaminated.
Body Protection Laboratory coatA standard laboratory coat is required. Ensure it is clean and fully buttoned.
Respiratory Protection RespiratorRequired when ventilation is inadequate or when handling the powder form to avoid inhalation of dust.[1][2]

Hazard Identification and Safety Precautions

Kanamycin B is classified with several health hazards that necessitate careful handling.

Summary of Kanamycin B Hazards

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[2][3]
Eye IrritationH319Causes serious eye irritation.[2][3]
Respiratory IrritationH335May cause respiratory irritation.[2][3]
Reproductive ToxicityH360May damage fertility or the unborn child.[4]

Precautionary Statements:

  • P201: Obtain special instructions before use.[1][4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P308+P313: IF exposed or concerned: Get medical advice/attention.[1][4]

Operational and Disposal Plans

Handling and Storage:

  • Work under a fume hood.[5]

  • Avoid inhalation of dust and contact with skin and eyes.[2][6]

  • Keep the container tightly closed and store in a dry, well-ventilated place.[5]

  • Store locked up.[4][5]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[5]

  • Waste materials should not be mixed with other waste.[7]

  • Follow all local, regional, national, and international regulations for hazardous waste disposal.[4]

In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid generating dust.

  • Sweep up the spilled material and place it in a suitable container for disposal.[1]

Experimental Protocols

Specific experimental protocols for "this compound" or "Kanamycin B" were not available in the initial search. Researchers should adhere to their institution's established guidelines and specific experimental designs. The safe handling and disposal procedures outlined in this document should be integrated into any laboratory-specific protocols.

Visual Workflow for Spill Management

The following diagram outlines the procedural steps for managing a Kanamycin B spill in the laboratory.

Spill_Cleanup_Workflow cluster_prep Immediate Response cluster_contain Containment and Cleanup cluster_dispose Disposal cluster_report Reporting spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) alert->ppe contain Contain the Spill (Use absorbent pads for liquids) ppe->contain cleanup Clean Up Spill (Sweep solid, absorb liquid) contain->cleanup collect Collect Waste in a Labeled Hazardous Waste Container cleanup->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste According to Institutional Procedures decontaminate->dispose document Document the Incident dispose->document

Caption: Workflow for handling a Kanamycin B spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.